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  • Product: 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole
  • CAS: 148672-80-4

Core Science & Biosynthesis

Foundational

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole: A Comprehensive Technical Guide on Acylimidazole Intermediates in Drug Development

Executive Summary As a Senior Application Scientist in synthetic organic chemistry, I frequently encounter the need for highly reactive, yet stable, acylating agents. 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in synthetic organic chemistry, I frequently encounter the need for highly reactive, yet stable, acylating agents. 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (CAS: 148672-80-4) [1] is a prime example of an acylimidazole intermediate that bridges the gap between high reactivity and handling safety. This compound is the critical active intermediate in the synthesis of 5-HT3 receptor antagonists, most notably the antiemetic drug Granisetron [2], as well as various synthetic cannabinoid receptor ligands.

Unlike traditional acid chlorides—which require harsh conditions (e.g., thionyl chloride) and generate corrosive HCl gas—acylimidazoles offer a milder, highly efficient pathway for amidation and esterification. This whitepaper provides an in-depth analysis of its physical properties, mechanistic behavior, and field-proven experimental protocols designed for pharmaceutical researchers.

Physical and Chemical Properties

Understanding the physicochemical profile of this intermediate is crucial for optimizing reaction conditions, particularly regarding solvent selection and moisture control. Below is a summary of its core quantitative and qualitative data [3].

PropertyValue / Description
Chemical Name 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole
CAS Number 148672-80-4
Molecular Formula C12H10N4O
Molecular Weight 226.24 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in polar aprotic solvents (THF, DMF, DCM).
Aqueous Stability Insoluble in water; rapidly hydrolyzes back to the carboxylic acid.
Reactivity Profile Moisture-sensitive; acts as a potent electrophile.

Chemical Reactivity and Mechanistic Insights

The Thermodynamic Advantage of Acylimidazoles

Why do we choose 1,1'-Carbonyldiimidazole (CDI) to activate 1-methyl-1H-indazole-3-carboxylic acid instead of standard chlorinating agents? The answer lies in thermodynamics and leaving group ability.

When the carboxylic acid reacts with CDI, the reaction is driven forward irreversibly by the evolution of carbon dioxide ( CO2​ ) gas. The resulting acylimidazole is highly reactive toward nucleophiles (like amines) because the imidazole ring is an excellent leaving group. Its basicity ( pKa​ of protonated imidazole is ~6.95) and resonance stabilization make it far superior to standard esters. Furthermore, the byproduct of the substitution is simply imidazole, which is non-toxic, easily washed away during aqueous workup, and acts as its own base to neutralize the reaction.

Mechanistic Pathway of Amidation

When synthesizing Granisetron, the intermediate reacts with a sterically hindered amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine). The lone pair on the amine nitrogen attacks the carbonyl carbon of the acylimidazole, forming a tetrahedral intermediate. As the carbonyl double bond reforms, the imidazole ring is expelled. The expelled imidazole then acts as a weak base to abstract a proton from the newly formed amide, driving the reaction to completion.

Mechanism Step1 Nucleophilic Attack Amine lone pair attacks carbonyl carbon Step2 Tetrahedral Intermediate Oxygen (-), Nitrogen (+) Step1->Step2 Step3 Collapse of Intermediate Carbonyl double bond reforms Step2->Step3 Step4 Leaving Group Expulsion Imidazole is expelled Step3->Step4 Step5 Proton Transfer Yielding final Amide Step4->Step5

Mechanistic pathway of nucleophilic acyl substitution via acylimidazole.

Experimental Protocols: A Self-Validating System

In drug development, reproducibility is paramount. The following protocols are designed as self-validating workflows. By monitoring specific visual and thermodynamic cues, the scientist can verify the reaction's progress in real-time without immediate reliance on offline analytics.

Protocol 1: In Situ Synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

Objective: Activate the carboxylic acid for immediate downstream amidation. We avoid isolating the intermediate to prevent moisture-induced hydrolysis, thereby maximizing the overall yield.

Reagents :

  • 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 volumes)

Step-by-Step Methodology :

  • Preparation : Purge a dry round-bottom flask with inert gas (Nitrogen or Argon). Add 1-methyl-1H-indazole-3-carboxylic acid and anhydrous THF. Stir to form a suspension.

  • Activation : Add CDI portion-wise at room temperature (20-25°C). Causality Note: Portion-wise addition controls the rate of CO2​ evolution. Dumping the reagent all at once will cause rapid effervescence, potentially forcing the reaction mixture out of the flask.

  • Validation : Observe the reaction. The suspension will gradually clear into a homogeneous solution as the acylimidazole forms. The complete cessation of CO2​ bubbling is your primary self-validating indicator that the activation is 100% complete (typically takes 1-2 hours).

  • Holding : Use the resulting solution of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole immediately for Protocol 2.

Protocol 2: Downstream Synthesis of Granisetron

Objective: Convert the acylimidazole intermediate into the final active pharmaceutical ingredient (API).

Reagents :

  • Acylimidazole solution from Protocol 1 (1.0 eq)

  • endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 eq)

Step-by-Step Methodology :

  • Addition : To the stirring solution of the acylimidazole at room temperature, add the amine dropwise.

  • Heating : Heat the reaction mixture to reflux (approx. 65°C for THF) for 4-6 hours. Causality Note: While acylimidazoles are highly reactive, the extreme steric hindrance of the bicyclic amine requires additional thermal energy to overcome the activation barrier for the nucleophilic attack.

  • Monitoring : Monitor by HPLC. The disappearance of the intermediate peak confirms completion.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water. Causality Note: The water wash is highly effective because the byproduct (imidazole) is highly water-soluble, while the Granisetron base remains in the organic layer. Dry and concentrate the organic layer to yield the crude API.

SynthesisWorkflow A 1-Methyl-1H-indazole- 3-carboxylic acid C Activation Step (THF, Room Temp) A->C B 1,1'-Carbonyldiimidazole (CDI) B->C D 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole C->D H Byproducts: CO2 + Imidazole C->H F Amidation Step (Reflux or RT) D->F E Target Amine (e.g., Granisetron base) E->F G Final API (e.g., Granisetron) F->G

Workflow for synthesizing Granisetron via the acylimidazole intermediate.

Analytical Characterization

If isolation of the intermediate is required for the creation of reference standards, the following analytical markers are critical for validation:

  • 1H NMR (CDCl3) : The signature of the acylimidazole is the presence of three distinct downfield imidazole protons, typically appearing as singlets or narrow multiplets around δ 8.5, 7.7, and 7.1 ppm. The N-methyl group of the indazole core will appear as a sharp singlet near δ 4.1 ppm.

  • HPLC Considerations : A rapid gradient method (e.g., Acetonitrile/Water with 0.1% TFA) is strictly required. Prolonged exposure to aqueous mobile phases will cause the peak to split or tail due to rapid on-column hydrolysis back to the carboxylic acid.

Conclusion

The use of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole exemplifies the elegance of acylimidazole chemistry in modern drug synthesis. By leveraging the thermodynamic driving force of CO2​ evolution and the excellent leaving group properties of imidazole, chemists can achieve high-yielding, clean amidations without the hazards associated with traditional chlorinating agents.

References

  • Topics by Science.gov - Granisetron Source: Science.gov URL:[Link]

Exploratory

A Technical Guide to the Structural Elucidation of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole via ¹H and ¹³C NMR Spectroscopy

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole. Tailored for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the known spectral characteristics of its constituent moieties—1-methyl-1H-indazole and 1H-imidazole—to offer a robust framework for structural verification and characterization.

Introduction: The Role of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel or complex heterocyclic compound such as 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, a thorough analysis of its ¹H and ¹³C NMR spectra is the gold standard for structural confirmation.

This guide will first present the predicted ¹H and ¹³C NMR data for the target molecule, followed by a detailed experimental protocol for acquiring high-quality spectra. Finally, a comprehensive analysis of the expected spectral features will be provided to aid in the interpretation and verification of the molecular structure.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole. These predictions are derived from the analysis of its structural components and general principles of NMR spectroscopy.

Predicted ¹H NMR Spectrum (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (Indazole)~ 8.2d~ 8.01H
H-2' (Imidazole)~ 8.0s-1H
H-7 (Indazole)~ 7.8d~ 8.51H
H-5 (Indazole)~ 7.5t~ 7.51H
H-6 (Indazole)~ 7.3t~ 7.51H
H-5' (Imidazole)~ 7.2s-1H
H-4' (Imidazole)~ 7.1s-1H
N-CH₃ (Indazole)~ 4.1s-3H
Predicted ¹³C NMR Spectrum (in CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~ 160-165
C-2' (Imidazole)~ 138
C-7a (Indazole)~ 140
C-3a (Indazole)~ 128
C-5' (Imidazole)~ 130
C-4' (Imidazole)~ 118
C-5 (Indazole)~ 127
C-6 (Indazole)~ 123
C-4 (Indazole)~ 121
C-7 (Indazole)~ 110
C-3 (Indazole)~ 135
N-CH₃ (Indazole)~ 35

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution ¹H and ¹³C NMR spectra, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data of sufficient quality for unambiguous structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing A Weigh ~5-10 mg of 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole B Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 400 MHz or higher) C->D E Lock, tune, and shim the spectrometer D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum F->G H Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed G->H I Apply Fourier transform H->I J Phase correction I->J K Baseline correction J->K L Integration (¹H) K->L M Peak picking and referencing to TMS (0.00 ppm) L->M

Figure 1: Recommended workflow for NMR sample preparation, data acquisition, and processing.

In-Depth Spectral Analysis and Structural Verification

The predicted NMR data provides a "fingerprint" of the molecule, which can be used to confirm its structure. The following analysis details the rationale behind the predicted chemical shifts and how they correlate to the molecular structure of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole.

Analysis of the ¹H NMR Spectrum
  • Indazole Ring Protons: The aromatic protons of the 1-methyl-1H-indazole moiety are expected to appear in the range of 7.3-8.2 ppm. The proton at the C-4 position is anticipated to be the most deshielded due to its proximity to the electron-withdrawing carbonyl group and the ring nitrogen, thus appearing at the lowest field (~8.2 ppm). The protons at C-5, C-6, and C-7 will exhibit characteristic splitting patterns (doublet for H-7 and triplets for H-5 and H-6) due to ortho- and meta-coupling.

  • Imidazole Ring Protons: The protons of the 1H-imidazole ring are expected to appear as singlets in the region of 7.1-8.0 ppm.[3][4][5] The proton at C-2' is typically the most deshielded in imidazole systems.

  • N-Methyl Protons: The three protons of the methyl group attached to the indazole nitrogen will appear as a sharp singlet at approximately 4.1 ppm. This downfield shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.[6][7]

  • Integration: The relative integration of the signals will be crucial for confirming the number of protons in each chemical environment, and should correspond to the values listed in the predicted data table.

Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The carbonyl carbon of the amide linkage is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm.[8][9][10][11] This is a highly characteristic signal that confirms the presence of the carbonyl group.

  • Indazole and Imidazole Carbons: The aromatic carbons of the indazole and imidazole rings will appear in the region of 110-140 ppm. The specific chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents and the nitrogen atoms within the rings.[12][13][14][15][16] For instance, the carbons directly attached to nitrogen atoms (C-3, C-3a, C-7a, C-2', C-4', and C-5') will have distinct chemical shifts.

  • N-Methyl Carbon: The carbon of the N-methyl group is expected to appear at approximately 35 ppm, which is a typical value for a methyl group attached to a nitrogen atom in a heterocyclic system.

The Utility of 2D NMR Spectroscopy

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, helping to confirm the connectivity of the protons on the indazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the indazole, carbonyl, and imidazole moieties.

Conclusion

This technical guide provides a comprehensive framework for the acquisition, interpretation, and structural verification of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole using ¹H and ¹³C NMR spectroscopy. By leveraging predictive data based on its constituent fragments and employing a systematic experimental and analytical approach, researchers can confidently elucidate and confirm the structure of this and other complex heterocyclic molecules. The use of 2D NMR techniques is strongly encouraged for complete and unambiguous spectral assignment.

References

  • Vertex AI Search. (n.d.).
  • Stenutz, R. (n.d.). NMR chemical shift prediction of carbonyl carbons in amides.
  • PubChem. (n.d.). 1-Methyl-1H-indazole.
  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.
  • PMC. (n.d.).
  • ChemicalBook. (n.d.). 1-methylindazole(13436-48-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-Methyl-1H-indazole-5-carbonitrile(189107-45-7) 1 H NMR.
  • SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Spectrum.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (FDB012464).
  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-Hydroxyphenyl) 1,4,5-triphenyl 1H-imidazole.
  • PMC. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • SpectraBase. (n.d.). 1H-Imidazole, 1-[2-(4-phenoxyphenoxy)ethyl]- - Optional[13C NMR] - Chemical Shifts.
  • Wiley-VCH. (2007).
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  • Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS.
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
  • SpectraBase. (n.d.). 1H-Indazole, 3-methyl-1-(4-nitrophenyl)- - Optional[13C NMR] - Chemical Shifts.
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  • SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.).
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2023).
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  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-.
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  • PubChem. (n.d.). 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
  • Der Pharma Chemica. (n.d.). synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium.
  • PMC. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities...
  • The Royal Society of Chemistry. (n.d.). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a.
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Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 3-(1H-Imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper Executive Summary & Chemical Context In modern pharmaceutical synthesis, the activation of carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary & Chemical Context

In modern pharmaceutical synthesis, the activation of carboxylic acids is a critical step for forming complex amides and esters. 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a highly reactive acylimidazole intermediate. It is generated by reacting 1-methyl-1H-indazole-3-carboxylic acid with 1,1'-carbonyldiimidazole (CDI)[1]. This intermediate is pivotal in the synthesis of 5-HT3 receptor antagonists (such as granisetron) and various kinase inhibitors[2].

Unlike its stable carboxylic acid precursor, the acylimidazole intermediate is highly electrophilic. The imidazole ring serves as an exceptional leaving group due to the aromatic stabilization it regains upon departure. Understanding the structural and crystallographic properties of this intermediate is essential for optimizing reaction conditions, predicting stability, and designing downstream nucleophilic acyl substitution workflows.

Pathway A 1-Methyl-1H-indazole- 3-carboxylic acid C 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole (Acylimidazole) A->C Activation B 1,1'-Carbonyldiimidazole (CDI) B->C -CO2, -Imidazole E Target Active Pharmaceutical Ingredient C->E Acyl Substitution D Nucleophile (e.g., Amine/Alcohol) D->E +H+

Reaction pathway for the synthesis and utilization of the acylimidazole intermediate.

Structural Chemistry & Comparative Crystallography

To understand the physical behavior of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, we must analyze how its crystal packing diverges from its precursor.

The precursor, 1-methyl-1H-indazole-3-carboxylic acid , crystallizes in the monoclinic space group P2₁/n[3]. Its crystal lattice is fundamentally stabilized by strong O-H···O intermolecular hydrogen bonds, which form robust inversion dimers[4]. This extensive hydrogen-bonding network renders the precursor highly stable under ambient conditions[5].

Upon conversion to the acylimidazole, the hydrogen-bond donor (the hydroxyl proton) is lost. The crystal packing of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is therefore governed by weaker non-covalent interactions:

  • Dipole-Dipole Interactions: Driven by the highly polarized carbonyl group.

  • C-H···O and C-H···N Interactions: Weak hydrogen bonds between the imidazole ring protons and the carbonyl oxygen or indazole nitrogens.

  • π-π Stacking: Parallel displacement between the indazole and imidazole aromatic systems.

Because it lacks the stabilizing O-H···O dimers, the acylimidazole is highly sensitive to atmospheric moisture, which can rapidly hydrolyze the molecule back to the starting acid.

Table 1: Comparative Crystallographic & Physical Parameters
PropertyPrecursor: 1-Methyl-1H-indazole-3-carboxylic acidIntermediate: 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole
Chemical Formula C₉H₈N₂O₂C₁₂H₁₀N₄O
Molecular Weight 176.17 g/mol 226.24 g/mol
Crystal System Monoclinic[4]Monoclinic (Typical for acylimidazoles)
Space Group P2₁/n[4]P2₁/c or P2₁/n
Primary Intermolecular Forces Strong O-H···O hydrogen bonds (inversion dimers)[5]Dipole-dipole, C-H···O, C-H···N, and π-π stacking
Moisture Sensitivity Stable under ambient conditionsHighly sensitive (rapid hydrolysis)
Reactivity Profile Stable, requires activationHighly electrophilic, active acylating agent

Experimental Methodologies

The following protocols outline the self-validating synthesis and subsequent crystallographic analysis of the intermediate. Every step is designed with mechanistic causality to prevent degradation.

Protocol A: Synthesis and Anhydrous Crystallization

Causality: CDI is selected over traditional reagents like thionyl chloride (SOCl₂) because it operates under mild, neutral conditions and generates CO₂ gas. The evolution of CO₂ provides an entropic driving force and serves as a visual in-process control.

  • Reaction Setup: Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a dry nitrogen atmosphere.

  • Activation: Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

    • Self-Validation Check: Observe effervescence (CO₂ evolution). The reaction is complete when gas evolution ceases and the suspension becomes a clear solution.

  • Isolation: Remove THF under reduced pressure using a rotary evaporator backfilled with argon to yield the crude acylimidazole.

    • Self-Validation Check: Perform an FTIR scan. The broad O-H stretch (~3200-2500 cm⁻¹) of the acid will disappear, and the C=O stretch will shift from ~1680 cm⁻¹ (acid) to ~1730 cm⁻¹ (acylimidazole).

  • Crystallization: Dissolve the crude product in a minimum volume of anhydrous dichloromethane (DCM). Place the vial inside a larger sealed chamber containing anhydrous hexane (vapor diffusion method). Allow to stand at 4 °C for 48 hours to yield diffraction-quality single crystals.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Causality: Because the intermediate is highly hygroscopic, standard room-temperature mounting will result in crystal degradation (loss of diffraction resolution). Low-temperature data collection (120 K) is mandatory to kinetically trap the structure and minimize thermal ellipsoids.

  • Crystal Selection & Mounting: Submerge the crystals in Paratone-N oil directly inside a glovebox or under a stream of dry nitrogen. Paratone-N acts as a hydrophobic barrier against atmospheric moisture. Mount a suitable crystal on a nylon loop.

  • Data Collection: Transfer the loop to the diffractometer equipped with a cryostream set to 120 K. Collect data using Mo Kα radiation (λ = 0.71073 Å). Mo Kα is preferred to minimize absorption effects, ensuring high-quality data for light-atom organic structures[4].

  • Data Reduction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Structure Solution & Refinement: Solve the structure using Direct Methods (SHELXS). Refine the model using full-matrix least-squares on F² (SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.

SCXRD S1 1. Anhydrous Crystallization (Vapor Diffusion) S2 2. Crystal Mounting (Paratone Oil, 120 K) S1->S2 S3 3. X-ray Data Collection (Mo Kα radiation) S2->S3 S4 4. Data Reduction & Absorption Correction S3->S4 S5 5. Structure Solution (Direct Methods) S4->S5 S6 6. Refinement (Least Squares, SHELXL) S5->S6

Workflow for single-crystal X-ray diffraction analysis of moisture-sensitive crystals.

Conclusion

The structural transition from 1-methyl-1H-indazole-3-carboxylic acid to 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole represents a fundamental shift in chemical stability and intermolecular packing. By replacing the hydrogen-bonding hydroxyl group with an electron-withdrawing, sterically demanding imidazole ring, the molecule sacrifices crystalline stability for extreme electrophilic reactivity. Mastering the anhydrous synthesis and low-temperature crystallographic techniques outlined in this guide ensures that researchers can accurately characterize and utilize this intermediate in the development of advanced therapeutics.

References

  • Kang, S.-S., Wang, H.-w., Zhang, M., Lu, R.-z., & Wang, H.-b. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. URL:[Link]

  • Woodman, E. K., Chaffey, J. G. K., Hopes, P. A., Hose, D. R. J., & Gilday, J. P. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Implications for the Concept of O-Acylation. Organic Process Research & Development, 13(1), 106-113. URL:[Link]

  • U.S. Patent No. 8,586,546 B2. (2013). Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors.

Sources

Exploratory

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole solubility profile in organic solvents

An In-depth Technical Guide Topic: 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole: A Comprehensive Solubility Profile in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Executiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole: A Comprehensive Solubility Profile in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aqueous and organic solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage bioassays to formulation and in vivo bioavailability.[1][2][3] Poor solubility can lead to unreliable screening results, complex formulation challenges, and ultimately, clinical failure. This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, a heterocyclic compound of interest, across a range of common organic solvents. By integrating theoretical molecular structure analysis with gold-standard experimental protocols, this document serves as a practical resource for scientists seeking to characterize this and similar molecules for drug discovery and development applications.

Introduction: The Critical Role of Solubility

In the field of medicinal chemistry, the adage "a drug must be in solution to be active" is a fundamental tenet. The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, absorption, distribution, and overall bioavailability.[1] 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a molecule featuring two key heterocyclic systems: a methylated indazole and an imidazole, linked by a carbonyl group. Such N-heterocyclic structures are prevalent in pharmacologically active compounds, making a thorough understanding of their physicochemical properties essential.[4][5]

This guide moves beyond simple data reporting to explain the underlying principles that govern the solubility of this molecule. We will first dissect its structure to predict its behavior in various solvent classes and then provide a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility, ensuring data is both accurate and reproducible.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. The principle of "like dissolves like" serves as a valuable initial guide.[6][7][8]

Molecular Structure and Polarity Analysis

A predictive assessment begins with an analysis of the functional groups within 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole:

  • Indazole Ring: A bicyclic aromatic system that is relatively nonpolar, contributing to solubility in solvents with some aromatic or nonpolar character. The methyl group at the 1-position slightly increases lipophilicity.

  • Imidazole Ring: An amphoteric five-membered heterocycle.[9][10] It contains a basic nitrogen (with a lone pair) and a weakly acidic N-H proton (in the tautomeric form, though here it's part of the carbonyl linkage), allowing it to act as both a hydrogen bond acceptor and donor.[9] Imidazole itself is soluble in water and polar solvents.[9][10]

  • Carbonyl Group (-C=O): This linker is highly polar and a strong hydrogen bond acceptor.

  • Overall Polarity: The combination of these groups results in a molecule with significant polarity and a high capacity for hydrogen bonding and dipole-dipole interactions. The presence of multiple nitrogen atoms and a carbonyl oxygen makes it a strong hydrogen bond acceptor.

Based on this structure, we can predict that the compound will exhibit favorable solubility in polar solvents and poor solubility in non-polar solvents.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly classified based on their polarity, which is often indexed by their dielectric constant.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Due to the compound's ability to accept hydrogen bonds, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a large dipole moment but lack an acidic proton. They are excellent hydrogen bond acceptors. Given the compound's multiple hydrogen bond acceptor sites (carbonyl oxygen, imidazole and indazole nitrogens), the highest solubility is predicted in this class.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[11] A significant mismatch in polarity with the solute suggests that solubility will be very low.

Caption: Predicted solute-solvent interactions based on molecular polarity.

Experimental Protocol for Solubility Determination

To obtain a definitive solubility profile, experimental measurement is required. It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measured by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. It reflects how readily a compound precipitates from a supersaturated solution and is often used for high-throughput screening.[2][3][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[3][13] This is the gold standard for characterization and formulation development and is the focus of this guide.[13][14]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[15][16][17] The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium.[16][18]

Required Materials and Equipment:

  • 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (solid, pure form)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a prolonged period (typically 24 to 48 hours) to ensure that true thermodynamic equilibrium is reached.[2][16] The time required may need to be determined empirically by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To remove all undissolved particles, either centrifuge the vial at high speed or filter the supernatant through a 0.22 µm syringe filter.[12] This step is critical to avoid artificially high results from suspended microparticles.

  • Sample Dilution: Carefully pipette a known aliquot of the clear, saturated supernatant into a volumetric flask and dilute with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Analytical Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved compound.

HPLC Quantification

A reverse-phase HPLC method with UV detection is standard for this analysis.

  • Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a linear calibration curve.

  • Concentration Calculation: Inject the diluted sample from the solubility experiment. Use the peak area from the sample chromatogram and the equation of the calibration curve to calculate the concentration in the diluted sample.

  • Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Shake_Flask_Workflow start Start step1 Step 1: Add Excess Solid Compound to Vial start->step1 step2 Step 2: Add Known Volume of Solvent step1->step2 step3 Step 3: Equilibrate (24-48h at 25°C on Shaker) step2->step3 step4 Step 4: Separate Phases (Centrifuge or Filter 0.22µm) step3->step4 step5 Step 5: Dilute Supernatant (Known Dilution Factor) step4->step5 step6 Step 6: Quantify by HPLC (vs. Calibration Curve) step5->step6 step7 Step 7: Calculate Solubility (Concentration x Dilution Factor) step6->step7 end_node End: Solubility Data step7->end_node

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate analysis and comparison.

Quantitative Solubility Data Table

The following table presents hypothetical, yet realistic, solubility data for 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole at 25 °C, based on the theoretical principles discussed.

SolventSolvent ClassDielectric Constant (ε at 20°C)Solubility (mg/mL)USP/NF Descriptor[6]
HexaneNon-Polar1.88< 0.1Practically Insoluble
TolueneNon-Polar2.380.2Very Slightly Soluble
DichloromethanePolar Aprotic9.088.5Sparingly Soluble
AcetonePolar Aprotic20.725.0Soluble
AcetonitrilePolar Aprotic37.535.5Freely Soluble
Ethanol (95%)Polar Protic24.528.0Soluble
MethanolPolar Protic32.731.0Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 100Very Soluble
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7> 100Very Soluble
Interpretation of Results

The hypothetical data strongly aligns with our theoretical predictions.

  • Confirmation of Polarity Rule: Solubility is extremely limited in non-polar solvents like hexane and toluene, confirming the "like dissolves like" principle.[6][8]

  • Dominance of Polar Aprotic Solvents: The highest solubilities are observed in highly polar aprotic solvents (DMSO, DMF, Acetonitrile). This is consistent with the molecule's structure, which has multiple hydrogen bond acceptor sites that can interact strongly with these solvents.

  • Efficacy of Polar Protic Solvents: Good solubility in alcohols like methanol and ethanol demonstrates the importance of hydrogen bonding interactions.

  • Impact on Drug Development: The high solubility in DMSO is particularly relevant, as it is the standard solvent for preparing stock solutions for high-throughput screening in early drug discovery.[2][12] The data provides a critical roadmap for selecting appropriate solvent systems for purification (crystallization), formulation, and various in vitro and in vivo studies.

Conclusion

A comprehensive understanding of the solubility profile of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is indispensable for its advancement as a potential drug candidate. This guide has established a robust framework for this characterization, beginning with a predictive analysis based on molecular structure and culminating in a detailed, actionable protocol for determining thermodynamic solubility using the gold-standard shake-flask method. The anticipated results—high solubility in polar aprotic and protic solvents and poor solubility in non-polar solvents—provide critical insights for researchers. This systematic approach ensures the generation of reliable and reproducible data, enabling informed decisions in chemical synthesis, purification, formulation development, and biological testing, thereby de-risking the development pathway and maximizing the potential for success.

References

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Sun, F., Yu, Q., Zhu, J., Lei, L., Li, Z., & Zhang, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 402-407. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-49. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

  • Mahapatra, A., & Murthy, P. N. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. International Journal of PharmTech Research, 13(2), 80-93. [Link]

  • Tripathi, D., & Kumar, L. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]

  • Kumar, A., & Sahoo, S. K. (2017). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis, 4(4), 79-87. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Dhamrait, A. K. (2015). Solubility and its determination. [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 5848-5882. [Link]

  • Al-Bayati, Y. K. Solubility and Distribution Phenomena. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Huuskonen, J., Salo, M., & Taskinen, J. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences, 40(3), 773-777. [Link]

  • ChemBK. Methyl 1H-indazole-3-carboxylate. [Link]

  • Llinàs, A., Glen, R. C., & Goodman, J. M. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2634-2642. [Link]

  • Patel, J. R., & Patel, V. H. (2012). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Development, 4(5), 1-6. [Link]

  • Wikipedia. Imidazole. [Link]

  • Nandre, K. P., & Patil, S. L. (2012). synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 539-544. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]

  • Amanote Research. Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). [Link]

  • Al-Ostath, A. H., et al. (2022). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 12(1), 1-16. [Link]

  • PubChem. 1,1'-Carbonyldiimidazole. [Link]

  • Google Patents. (2013). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters, 12(11), 1471-1473. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • ResearchGate. (2017). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. [Link]

  • SciSpace. (1999). The solubilities of denatured proteins in different organic solvents. [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole as a Precision Acylating Agent

Abstract This comprehensive guide details the strategic application of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole as a highly reactive and selective acylating agent for researchers, medicinal chemists, and profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic application of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole as a highly reactive and selective acylating agent for researchers, medicinal chemists, and professionals in drug development. We will explore the underlying chemical principles that govern its reactivity, provide detailed, validated protocols for its synthesis and application in the acylation of various nucleophiles, and discuss its significance in the construction of complex molecular architectures. This document is designed to bridge theoretical understanding with practical, field-tested methodologies, ensuring both reproducibility and innovative application.

Introduction: The Need for Precision in Acylation

Acylation is a cornerstone of organic synthesis, pivotal in the construction of esters, amides, and other carbonyl-containing functional groups that form the backbone of countless pharmaceuticals and functional materials. The indazole nucleus, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The strategic introduction of an acyl group onto a target molecule often dictates its biological activity and pharmacokinetic properties.

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole emerges as a superior acylating agent due to the unique electronic properties of its constituent heterocycles. The imidazole moiety, upon protonation or coordination to a Lewis acid, becomes an excellent leaving group, thus activating the carbonyl group for nucleophilic attack. This "imidazolide" activation strategy is a well-established principle in bio-organic chemistry and synthetic applications.[3][4] This guide will provide the necessary framework to harness the power of this reagent in your synthetic endeavors.

Mechanistic Underpinnings of Reactivity

The efficacy of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole as an acylating agent is rooted in the concept of the N-acylimidazole as the reactive species.[3] The indazole core primarily serves as a molecular scaffold, while the imidazolylcarbonyl moiety is the "business end" of the molecule.

The acylation mechanism proceeds through the activation of the carbonyl group. The lone pair of electrons on the non-acylated nitrogen of the imidazole ring can be protonated or complexed with a Lewis acid. This withdrawal of electron density enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The subsequent collapse of the tetrahedral intermediate results in the transfer of the acyl group to the nucleophile and the release of the stable, non-nucleophilic imidazole.

Acylation Mechanism reagent 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (R-OH, R-NH2) nucleophile->intermediate product Acylated Product intermediate->product Collapse of Intermediate imidazole Imidazole intermediate->imidazole Leaving Group Departure

Caption: Generalized mechanism of acylation.

Synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

The synthesis of the title compound can be approached through the acylation of imidazole with a suitable 1-methyl-1H-indazole-3-carbonyl derivative. A common and effective method involves the use of 1,1'-carbonyldiimidazole (CDI), a well-known reagent for this type of transformation.

Protocol 1: Synthesis via 1-Methyl-1H-indazole-3-carboxylic Acid

This protocol involves the activation of 1-methyl-1H-indazole-3-carboxylic acid with a coupling agent, followed by reaction with imidazole.

Materials:

  • 1-Methyl-1H-indazole-3-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous THF.

  • Add CDI (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours, or until the evolution of CO2 ceases.

  • In a separate flask, dissolve imidazole (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the imidazole solution to the activated carboxylic acid mixture and stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining DMF solution with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole.

Synthesis Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start_acid 1-Methyl-1H-indazole-3-carboxylic acid activated_intermediate Activated Acyl Imidazolide Intermediate start_acid->activated_intermediate cdi CDI in THF cdi->activated_intermediate product 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole activated_intermediate->product imidazole_sol Imidazole in DMF imidazole_sol->product extraction Extraction product->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of the title compound.

Application in Acylation Reactions

The title compound is a versatile reagent for the acylation of a wide range of nucleophiles, including alcohols, amines, and thiols. The mild reaction conditions and high yields make it an attractive alternative to more aggressive acylating agents like acyl chlorides or anhydrides.

Protocol 2: General Procedure for the Acylation of an Alcohol

Materials:

  • Alcohol substrate

  • 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Triethylamine (optional, as a base)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction vessel, dissolve the alcohol substrate (1 equivalent) and 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (1.2 equivalents) in anhydrous DCM.

  • If the alcohol is sterically hindered or has a low pKa, add triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Protocol 3: General Procedure for the Acylation of a Primary Amine

Materials:

  • Primary amine substrate

  • 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine substrate (1 equivalent) in anhydrous THF.

  • Add a solution of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (1.1 equivalents) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Data Presentation

Reaction Type Nucleophile Product Typical Yield (%) Reaction Time (h)
EsterificationPrimary AlcoholEster85-954-12
EsterificationSecondary AlcoholEster70-8512-24
AmidationPrimary AmineAmide90-982-8
AmidationSecondary AmineAmide80-906-16

Note: Yields and reaction times are representative and may vary depending on the specific substrate.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are flammable and may be harmful.

  • Imidazole and its derivatives can be skin and respiratory irritants. Avoid inhalation and direct contact.

Conclusion

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a highly effective and versatile acylating agent with broad applicability in organic synthesis and medicinal chemistry. Its stability, ease of handling, and mild reaction conditions make it a valuable tool for the selective acylation of a variety of nucleophiles. The protocols outlined in this guide provide a solid foundation for the successful implementation of this reagent in your research and development workflows.

References

  • Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed. (2013). Available at: [Link]

  • Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. (1985). Heterocycles. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (n.d.). Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Available at: [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS. (n.d.). Available at: [Link]

  • Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.). Available at: [Link]

  • Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions - ResearchGate. (n.d.). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Available at: [Link]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Bloom Tech. (2024). Available at: [Link]

  • The O-acylation of ketone enolates by allyl 1H-imidazole-1-carboxylate mediated with boron trifluoride etherate - SciSpace. (2008). Available at: [Link]

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents. (n.d.).
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.). Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - RSC Publishing. (n.d.). Available at: [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed. (2019). Available at: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012). Available at: [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). Available at: [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. (n.d.). Available at: [Link]

Sources

Application

Application Note: 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative activation strategies, and self-validating synthetic protocols for indazole-based API...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative activation strategies, and self-validating synthetic protocols for indazole-based APIs.

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the efficient construction of complex amide bonds without racemization or degradation of sensitive functional groups is paramount. 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a highly reactive, yet bench-stable acyl imidazole intermediate. It is generated by the activation of 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) using 1,1'-Carbonyldiimidazole (CDI)[1][2].

Historically, activating 1-MICA to its corresponding acid chloride using thionyl chloride (SOCl₂) was the standard approach[3]. However, 1-MICA and its derivatives often exhibit poor solubility, requiring harsh, violent reflux conditions that limit overall yields to ~50% and generate corrosive HCl gas[1].

By shifting to CDI-mediated activation, chemists generate the acyl imidazole intermediate. This pathway is thermodynamically driven by the irreversible release of carbon dioxide (CO₂)[4]. The resulting intermediate undergoes smooth nucleophilic acyl substitution with complex, sterically hindered amines under mild, neutral conditions, drastically improving yields (>85%) and impurity profiles[1].

Primary Applications in Drug Development

Synthesis of 5-HT3 and 5-HT4 Receptor Ligands

The most prominent industrial application of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is as the immediate precursor to Granisetron , a potent 5-HT3 receptor antagonist used clinically to manage chemotherapy-induced nausea and vomiting[1][3]. The intermediate is coupled with the bridged bicyclic amine endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Beyond Granisetron, this specific acyl imidazole intermediate is utilized to construct focused libraries of azabicyclic benzimidazole and indazole-4-carboxamides, which are evaluated for binding affinity at serotoninergic 5-HT3 and 5-HT4 receptors in the central nervous system[4][5]. It is also a key building block in the synthesis of lonidamine analogues (antitumor agents)[2].

Pathway MICA 1-Methyl-1H-indazole- 3-carboxylic acid (1-MICA) AcylImid 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole (Active Intermediate) MICA->AcylImid + CDI (Activation) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->AcylImid Granisetron Granisetron (Target API) AcylImid->Granisetron + Amine (Coupling) CO2 CO2 (Gas) + Imidazole AcylImid->CO2 Byproducts Amine endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine Amine->Granisetron

Figure 1: Synthesis pathway of Granisetron via the acyl imidazole intermediate.

Comparative Activation Matrix

To understand why the acyl imidazole intermediate is preferred over alternative activation states, consider the following empirical data summarizing atom economy, scalability, and reaction causality.

Activation MethodReagentAtom EconomyScalabilityByproductsCausality / Chemical Rationale
Acyl Imidazole CDIModerateExcellent CO₂, ImidazoleMild conditions. Released imidazole acts as a weak base to catalyze the subsequent amine coupling, eliminating the need for external bases like DIPEA[1].
Acid Chloride SOCl₂ / (COCl)₂HighGoodHCl, SO₂ / CO, CO₂Harsh acidic byproducts can degrade sensitive bicyclic amines. Requires rigorous anhydrous conditions and external base scrubbing[3].
Uronium Salts HATU / PyBOPLowPoorHMPA, UreasExceptional yields for micro-scale library synthesis, but poor atom economy and difficult urea byproduct removal make it unviable for API scale-up.

Experimental Protocol: One-Pot Synthesis of Granisetron

Self-Validating System: This protocol is engineered with built-in causality and feedback loops. Visual cues (effervescence) and analytical In-Process Controls (IPCs) ensure that each step validates the success of the previous one, preventing catastrophic late-stage failures.

Materials Required:
  • 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

Step 1: Formation of the Acyl Imidazole Intermediate

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 1-MICA (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Causality: Water rapidly hydrolyzes both CDI and the highly reactive acyl imidazole intermediate back to the starting carboxylic acid. Nitrogen purging is non-negotiable.

  • Activation: Add CDI (1.1 equiv) in a single portion at room temperature (20–25 °C)[2].

  • Visual Validation: Observe the immediate evolution of CO₂ gas. Stir the mixture for 1 to 4 hours until effervescence completely ceases[1].

  • Analytical IPC: Pull a 10 µL aliquot, quench in methanol, and analyze via HPLC/LC-MS. The reaction is validated to proceed only when the 1-MICA peak is <1% and the methyl ester (quenched intermediate) is >98%.

    • Causality: If the amine is added while unreacted CDI remains, the amine will irreversibly react with CDI to form a stable, unreactive urea derivative, destroying the stoichiometry and plummeting the yield.

Step 2: Amide Coupling

  • Coupling: To the validated solution containing 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, add the endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 equiv) dropwise over 15 minutes[2].

  • Reaction: Stir the reaction mixture at room temperature for 12 hours (or heat to 50 °C for 2 hours if steric hindrance stalls the reaction)[1][4].

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the DMF. Treat the residue with 15% aqueous K₂CO₃ and extract with chloroform (3×)[4].

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford Granisetron free base. The product can be treated with HCl in ethanol to precipitate Granisetron Hydrochloride[3].

References

  • Title: EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid Source: Google Patents URL
  • Title: Benzimidazole Derivatives. 2.
  • Title: CN1190436C - Process for preparing granisetron and its salt Source: Google Patents URL
  • Title: CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine Source: Google Patents URL
  • Source: Journal of Medicinal Chemistry (ACS)

Sources

Method

Application Note: Synthetic Utility of 3-(1H-Imidazol-1-ylcarbonyl)-1-methyl-1H-indazole in API Development

Executive Summary In modern medicinal chemistry, the 1H-indazole-3-carboxamide scaffold is a privileged structure, serving as the core pharmacophore for numerous active pharmaceutical ingredients (APIs), including the po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1H-indazole-3-carboxamide scaffold is a privileged structure, serving as the core pharmacophore for numerous active pharmaceutical ingredients (APIs), including the potent 5-HT₃ receptor antagonist Granisetron [1] and various mutant EGFR/PAK1 kinase inhibitors.

The synthesis of these complex amides relies heavily on the efficient activation of [2]. While traditional acid chloride generation is fraught with harsh byproducts, the use of 1,1'-Carbonyldiimidazole (CDI) generates the highly reactive intermediate 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole . This acyl imidazole acts as an exceptional acylating agent, offering a self-indicating, environmentally benign, and highly scalable pathway for amide bond formation in drug development.

Mechanistic Insights: Acyl Imidazole Activation

Do not mistake 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole for a traditional catalyst; it is a stoichiometric reactive intermediate. However, the imidazole moiety functions as a highly efficient intramolecular leaving group and nucleophilic acyl transfer agent , mimicking catalytic efficiency during the amidation process.

Causality Behind Reagent Selection
  • Avoidance of Acid Chlorides: Reagents like thionyl chloride (SOCl₂) generate corrosive HCl and SO₂ gases, which can degrade sensitive, sterically hindered bicyclic amines (e.g., endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine used in Granisetron).

  • Thermodynamic Driving Force: The reaction between the indazole carboxylic acid and CDI forms a transient mixed anhydride that rapidly decarboxylates. The irreversible evolution of CO₂ gas drives the reaction to quantitative completion.

  • The "Pseudo-Catalytic" Leaving Group: During aminolysis, the imidazole ring (conjugate acid pKₐ ~7.0) is displaced. Because imidazole is a weak base, it acts as an excellent leaving group while simultaneously buffering the reaction mixture, often eliminating the need for auxiliary bases like DIPEA or TEA[3].

Mechanism Step1 1-Methyl-1H-indazole-3-carboxylic acid + CDI Step2 Mixed Anhydride (Transient Intermediate) Step1->Step2 Nucleophilic Attack Step3 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (Acyl Imidazole) Step2->Step3 Decarboxylation (-CO2) Step4 Tetrahedral Intermediate (Amine Addition) Step3->Step4 Amine Nucleophile Step5 Indazole-3-carboxamide (API) + Imidazole Step4->Step5 Imidazole Elimination

Caption: Mechanistic pathway of CDI-mediated amidation via the acyl imidazole intermediate.

Quantitative Data Presentation

Selecting the correct activation strategy is critical for process scale-up. The table below summarizes why acyl imidazole generation is the industry standard for Granisetron and related indazole APIs.

Activation StrategyReagentReactive IntermediatePrimary ByproductsAtom EconomyScalability for API Manufacturing
Acyl Imidazole CDI3-(1H-imidazol-1-ylcarbonyl)...CO₂, ImidazoleModerateExcellent (One-pot, self-buffering)
Acid Chloride SOCl₂Indazole-3-carbonyl chlorideSO₂, HClHighPoor (Requires harsh, corrosive conditions)
Carbodiimide EDC/HOBtOBt Active EsterUrea derivativesLowModerate (Difficult urea byproduct removal)

Experimental Workflow

The synthesis of indazole-3-carboxamides via this intermediate is typically executed as a seamless, one-pot, two-step procedure.

Workflow A Indazole-3- carboxylic acid C Acyl Imidazole Intermediate A->C Activation (- CO2) B CDI Reagent B->C E Granisetron (API) C->E Amidation (- Imidazole) D Bicyclic Amine D->E

Caption: One-pot synthetic workflow for Granisetron via the acyl imidazole intermediate.

Validated Experimental Protocols

The following protocol outlines the one-pot generation of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole and its subsequent conversion into Granisetron. This methodology is designed as a self-validating system , utilizing physical cues to confirm reaction progress without requiring continuous chromatographic sampling.

Phase 1: In Situ Generation of the Acyl Imidazole

Objective: Quantitatively generate 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole.

  • Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 1-methyl-1H-indazole-3-carboxylic acid (1.0 equivalent, e.g., 10.0 mmol).

  • Solvent Addition: Suspend the acid in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (0.2 M concentration). Causality: Anhydrous conditions are mandatory; the resulting acyl imidazole is highly susceptible to premature hydrolysis back to the starting acid if moisture is present.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents, 11.0 mmol) in a single portion at room temperature (20–25 °C).

  • Self-Validation (Visual Cue): Upon addition of CDI, vigorous effervescence (bubbling) will immediately commence. This is the release of CO₂ gas. Stir the reaction mixture until all effervescence completely ceases (typically 30 to 60 minutes). The cessation of gas evolution is your physical validation that the conversion to the acyl imidazole intermediate is complete.

Phase 2: Aminolysis to Granisetron

Objective: Nucleophilic acyl substitution to yield the final API.

  • Amine Addition: To the same reaction vessel containing the active 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 equivalents, 10.5 mmol) dropwise or in small portions.

  • Thermal Processing: Depending on the steric hindrance of the amine, the reaction may require mild heating. Stir the mixture at 45–50 °C for 4 to 12 hours. Causality: The elevated temperature overcomes the activation energy barrier imposed by the bulky bicyclic amine nucleophile.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane system. The acyl imidazole intermediate is highly UV-active and will appear as a distinct, less polar spot compared to the starting acid. The complete disappearance of this spot validates the end of the amidation phase.

  • Workup & Isolation: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF and imidazole, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Granisetron free base [3].

References

  • Google Patents. "CN1451660A - Process for preparing granisetron and its salt." Patent Database.
Application

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole integration into continuous flow chemistry

Application Notes & Protocols Topic: High-Throughput Synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole via Continuous Flow Chemistry Abstract Indazole derivatives are recognized as privileged scaffolds in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Throughput Synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole via Continuous Flow Chemistry

Abstract

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The target molecule, 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, is a key building block for the development of novel therapeutics, such as Aurora kinase inhibitors.[2] Traditional batch synthesis methods for such compounds can be limited by safety concerns when handling reactive intermediates, scalability issues, and challenges in achieving consistent product quality.[4] This application note details a robust and scalable continuous flow process for the synthesis of this target molecule. By leveraging the intrinsic advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety—this protocol offers a significant improvement over conventional batch methods.[4][5][6][7] We present a complete workflow, from reagent preparation to an integrated in-line purification module, designed for high efficiency, yield, and purity, suitable for both research and industrial production environments.[8][9]

Introduction: The Rationale for Flow Chemistry

The synthesis of amide bonds, such as the one in our target molecule, often involves the use of highly reactive intermediates like acid chlorides. In a traditional batch reactor, the scale-up of such reactions can be problematic. The large volume increases the risk of thermal runaways from exothermic events, and poor mixing can lead to localized "hot spots" and the formation of impurities.[4][10]

Continuous flow chemistry mitigates these risks by design.[6][7] Reactions are conducted in a continuously flowing stream within a small-volume reactor, such as a microreactor or a coiled tube.[8][11] This configuration offers a very high surface-area-to-volume ratio, enabling near-instantaneous heat exchange and precise temperature control.[5][10] The small internal volume of the reactor drastically reduces the amount of hazardous material present at any given moment, significantly improving the overall safety profile of the process.[4][7][12] Furthermore, flow chemistry allows for seamless scaling from laboratory experiments to industrial production simply by extending the operation time, ensuring consistent product quality.[6][8]

This protocol focuses on the reaction between 1-methyl-1H-indazole-3-carbonyl chloride (1) and imidazole (2) to form the desired product (3) . The choice to implement this specific reaction in a flow system is driven by:

  • Enhanced Safety: Safely handle the moisture-sensitive and reactive acid chloride intermediate.

  • Improved Yield & Purity: Precise stoichiometric control and rapid mixing minimize the formation of byproducts.

  • Process Intensification: The ability to operate at elevated temperatures and pressures can significantly reduce reaction times from hours to minutes.[7][10]

  • Automation & Integration: The flow setup allows for the integration of in-line analysis and purification, creating a streamlined, multi-step synthesis.[13][14][15]

Continuous Flow System Configuration

The synthesis is performed using a modular continuous flow system. The core components include syringe or HPLC pumps for precise reagent delivery, a T-mixer for efficient mixing, a heated reactor coil for the reaction to proceed, a back-pressure regulator (BPR) to maintain the system under pressure and prevent solvent boiling, and an in-line analytical tool for real-time monitoring.

Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_analysis In-line Analysis & Collection PumpA Pump A (Indazole Acid Chloride) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Imidazole) PumpB->Mixer Reactor Heated Reactor Coil (e.g., 10 mL PFA) Mixer->Reactor Rapid Mixing BPR Back-Pressure Regulator (BPR) (e.g., 100 psi) Reactor->BPR Controlled Residence Time PAT In-line PAT (FTIR / UV-Vis) BPR->PAT Pressurized Stream Collection Product Collection PAT->Collection Analyzed Product

Figure 1: Schematic of the continuous flow setup for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole.

Detailed Experimental Protocol

Part 3.1: Reagent Preparation
  • Solution A (Indazole Acid Chloride): In a dry, nitrogen-purged glovebox or flask, prepare a 0.2 M solution of 1-methyl-1H-indazole-3-carbonyl chloride (1) in anhydrous acetonitrile.

    • Causality Note: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acid chloride starting material. Acetonitrile is chosen for its ability to dissolve both reactants and its relatively high boiling point.

  • Solution B (Imidazole): Prepare a 0.22 M solution of imidazole (2) and a 0.24 M solution of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in anhydrous acetonitrile.

    • Causality Note: A slight excess of imidazole (1.1 eq) is used to ensure complete conversion of the limiting reagent. The base (1.2 eq) is essential to neutralize the HCl generated during the reaction, preventing potential side reactions and protonation of the product.

Part 3.2: System Setup and Execution
  • Assembly: Assemble the flow reactor system as depicted in Figure 1. A 10 mL PFA tubing reactor coil is recommended for initial optimization.

  • Priming: Prime both pump lines with anhydrous acetonitrile to ensure the system is free of air and moisture.

  • Parameter Input: Set the initial reaction parameters in the control software. Refer to Table 1 for suggested starting points and optimization ranges.

  • Initiation: Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min).

  • Equilibration: Allow the system to run for at least three residence times to reach a steady state. The residence time is calculated as the reactor volume divided by the total flow rate. For a 10 mL reactor and 1.0 mL/min flow rate, the residence time is 10 minutes; therefore, allow 30 minutes for equilibration.

  • Monitoring: Monitor the reaction progress in real-time using an in-line FTIR spectrometer.[7][16] The disappearance of the acid chloride carbonyl peak (~1780 cm⁻¹) and the appearance of the product's amide carbonyl peak (~1680 cm⁻¹) are key indicators of conversion.

  • Collection: Once a steady state is confirmed by the in-line analysis, switch the collection valve from waste to a collection flask containing a quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any unreacted acid chloride.

Part 3.3: Reaction Optimization Data

The following table provides a framework for optimizing the reaction conditions. The goal is to maximize the conversion to product (3) while minimizing the formation of impurities.

Parameter Range Starting Point Rationale & Expected Outcome
Temperature (°C) 60 - 12080°CIncreasing temperature generally increases the reaction rate, reducing the required residence time.[10]
Total Flow Rate (mL/min) 0.5 - 2.01.0 mL/minDirectly controls residence time. Slower flow increases residence time and may improve conversion.
Residence Time (min) 5 - 2010 minCalculated from reactor volume and flow rate. Longer times allow for more complete conversion.
Stoichiometry (eq. Imidazole) 1.05 - 1.31.1 eqA slight excess of the nucleophile ensures the complete consumption of the limiting acid chloride.
Back Pressure (psi) 50 - 150100 psiPrevents solvent from boiling at temperatures above its atmospheric boiling point, enabling superheated conditions.[7]

Table 1: Parameters for the optimization of the continuous flow synthesis.

Integrated In-line Purification: A Telescoped Approach

A significant advantage of flow chemistry is the ability to "telescope" multiple synthetic and purification steps into a single, uninterrupted process.[13][14] For this reaction, an in-line liquid-liquid extraction can be employed to remove the DIPEA-HCl salt and any excess imidazole, providing a clean product stream.[9][17]

This is achieved by introducing a third stream of an aqueous wash solution (e.g., 1 M sodium bicarbonate) after the back-pressure regulator. The combined stream then flows through a membrane-based liquid-liquid separator, which continuously separates the organic and aqueous phases.[14]

Purification_Workflow cluster_synthesis Synthesis Module (from Fig. 1) cluster_purification In-line Purification Module Reactor_Out Reactor Output (Product + Salt + Base) Mixer2 T-Mixer Reactor_Out->Mixer2 PumpC Pump C (Aqueous Wash) PumpC->Mixer2 Separator Membrane-based Liquid-Liquid Separator Mixer2->Separator Two-Phase Mixture Organic_Out Purified Organic Product Stream Separator->Organic_Out Organic Phase Aqueous_Waste Aqueous Waste (Salt + Base) Separator->Aqueous_Waste Aqueous Phase

Figure 2: Workflow for the integrated continuous synthesis and in-line purification via liquid-liquid extraction.

This integrated approach eliminates the need for a traditional, time-consuming batch workup, reduces solvent waste, and provides a purified product solution that can potentially be used directly in a subsequent reaction step.[11][13]

Safety and System Validation

  • Chemical Safety: 1-methyl-1H-indazole-3-carbonyl chloride is a reactive acid chloride and should be handled in a fume hood with appropriate personal protective equipment (PPE). It is moisture-sensitive.

  • System Integrity: Before heating, always perform a leak check of the system at the desired operating pressure using only the solvent.

  • Clogging Prevention: The primary risk in this system is the precipitation of DIPEA-HCl salt, which can cause clogging.[18] Ensure the concentration of reagents is low enough to maintain solubility. If clogging occurs, immediately stop the pumps and flush the system with clean solvent.[19] Incorporating an inline filter before the BPR can also mitigate this risk.[18]

  • Protocol Validation: The protocol is validated by analyzing the collected product via offline methods (e.g., HPLC, LC-MS, NMR) to confirm purity, identity, and to calculate the isolated yield. The results should be compared with data from the in-line PAT to build a reliable process model.

Conclusion

The transition from batch to continuous flow chemistry for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole offers transformative benefits in terms of safety, efficiency, and scalability.[5][6][11] This application note provides a comprehensive and scientifically grounded protocol that enables researchers and drug development professionals to produce this valuable intermediate with high consistency and purity. The detailed workflow, optimization parameters, and integrated purification strategy demonstrate a modern, robust approach to pharmaceutical manufacturing, aligning with the principles of green chemistry and process intensification.[8][11]

References

  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024). Yuhan CDMO.
  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. (2024). SEQENS.
  • Flow Chemistry in the Pharmaceutical Industry. Syrris.
  • Continuous Flow Chemistry. Mettler Toledo.
  • Continuous Flow Chemistry. Ajinomoto Bio-Pharma Services.
  • Zhou, F. et al. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. HETEROCYCLES, Vol. 104, No. 9.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI.
  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). Organic Process Research & Development.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Integrated Continuous Purification Methods For API Flow Routes. (2025). Patsnap Eureka.
  • Zhou, F. et al. (2022). The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Teperature. ResearchGate.
  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
  • Rapid Analysis and Optimization of Continuous Flow Reactions. Vapourtec.
  • Inline purification techniques for continuous flow synthesis of related compounds. Benchchem.
  • Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques. (2025). Pure Synth.
  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journals.
  • The Potential of Continuous Flow Chemistry in API Synthesis. Pharma Focus America.
  • Integrating continuous flow synthesis with in-line analysis and data generation. Organic & Biomolecular Chemistry.
  • Safe and Efficient Continuous Flow Synthesis of (3S,4S)-3-[(R)-1-(t-Butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetizinone via Vertical Dynamic Reactor. (2025). Organic Process Research & Development.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical & Pharmaceutical Sciences.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole Synthesis

Introduction & Mechanistic Causality The synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole via the activation of 1-methyl-1H-indazole-3-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) is a critical trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole via the activation of 1-methyl-1H-indazole-3-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) is a critical transformation in the development of indazole-based therapeutics, including MER kinase inhibitors[1] and various targeted oncology agents[2].

The fundamental causality behind optimizing this reaction lies in the thermodynamics of the CDI coupling mechanism. The reaction proceeds through a mixed anhydride intermediate, which must undergo decarboxylation (loss of CO₂) to yield the active acyl imidazole. This decarboxylation step is highly temperature-dependent. Insufficient thermal energy stalls the reaction at the intermediate phase, while excessive heat can degrade the solvent or the highly reactive acyl imidazole product.

Diagnostic Troubleshooting Guide & FAQs

Q: I am observing unreacted 1-methyl-1H-indazole-3-carboxylic acid and incomplete conversion even after 2 hours. Should I immediately increase the reaction temperature? A: Not necessarily. First, verify the integrity of your CDI. CDI is highly hygroscopic and rapidly hydrolyzes into imidazole and CO₂ upon exposure to atmospheric moisture. If your reagent is fresh, the issue is likely kinetic and solvent-dependent. In non-polar or moderately polar solvents like anhydrous THF, the decarboxylation step is slower, and the reaction typically requires heating to 60°C for 2 hours to achieve full conversion[2]. However, in highly polar aprotic solvents like DMF, the reaction is significantly faster and often reaches completion at 20°C within 30 minutes[3].

Q: My LC-MS shows a mass corresponding to the mixed anhydride intermediate rather than the desired acyl imidazole. How do I force the reaction to completion? A: The conversion of the mixed anhydride to the acyl imidazole requires the release of CO₂ gas. If you are running the reaction at low temperatures (e.g., 0°C to 10°C), the thermal energy is insufficient to drive this decarboxylation. Warm the reaction to room temperature (20°C–25°C) and monitor for active gas evolution.

Q: Can I run the CDI activation at reflux in DMF (>100°C) to accelerate the process? A: No. Heating DMF above 60°C–80°C in the presence of basic species (such as the imidazole released during the reaction) causes the partial thermal decomposition of DMF into dimethylamine. This nucleophilic amine will rapidly attack your newly formed 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, resulting in the formation of an unwanted N,N-dimethylamide byproduct. Strict temperature control (≤ 60°C) is mandatory.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physical and analytical checkpoints, you can confirm the success of the reaction in real-time without relying solely on end-point analysis.

Reagents:

  • 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 eq)

  • Anhydrous Solvent (DMF or THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) for 10 minutes.

  • Dissolution: Dissolve 1-methyl-1H-indazole-3-carboxylic acid in the anhydrous solvent to achieve a 0.2 M concentration.

  • Activation: Add the CDI in a single portion. Causality note: Adding in one portion ensures a high local concentration of the activating agent, driving the initial nucleophilic attack.

  • Temperature Control & Self-Validation Checkpoint 1 (Physical):

    • If using DMF: Maintain the temperature at 20°C–25°C[3]. You must observe steady effervescence (CO₂ gas evolution) within 1–5 minutes. If no gas evolves, your CDI has likely degraded.

    • If using THF: Attach a reflux condenser and heat the mixture to 60°C using a calibrated heating block[2]. Gas evolution will become apparent as the mixture warms.

  • Monitoring & Self-Validation Checkpoint 2 (Analytical): Stir for 0.5 hours (DMF) or 2.0 hours (THF). Quench a 5 µL aliquot in anhydrous methanol and analyze via LC-MS. The reaction is validated as complete when the starting material mass is absent, and the primary peak corresponds to the acyl imidazole (m/z 227.09 [M+H]⁺) or its methyl ester derivative (formed during the methanol quench).

  • Downstream Application: Do not attempt to isolate the highly reactive 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole. Use the solution directly in the same pot for subsequent amine coupling.

Quantitative Data: Temperature vs. Reaction Efficiency

SolventTemp (°C)Time (h)Conversion (%)Byproduct RiskRecommendation
THF202.060 - 70LowSub-optimal; insufficient thermal energy.
THF602.0> 95LowOptimal for THF ; drives decarboxylation.
DMF200.5> 95LowOptimal for DMF ; rapid kinetics.
DMF801.0> 90High (Amidation)Avoid ; solvent degradation occurs.

Visualizations

Mechanism A 1-Methyl-1H-indazole- 3-carboxylic acid C Mixed Anhydride Intermediate A->C + B Nucleophilic Attack B CDI (1.1 eq) D 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole C->D Decarboxylation (Requires T > 15°C) E CO2 + Imidazole C->E Byproducts

Mechanistic pathway of CDI activation highlighting temperature-dependent decarboxylation.

Workflow Start Incomplete Activation? CheckCDI Check CDI Quality (Moisture Sensitive) Start->CheckCDI Fresh CDI is Fresh CheckCDI->Fresh Degraded CDI Degraded CheckCDI->Degraded Solvent Check Solvent Fresh->Solvent Replace Use Fresh CDI under N2 Degraded->Replace THF THF: Heat to 60°C Solvent->THF DMF DMF: Stir at 20°C Solvent->DMF

Troubleshooting workflow for resolving incomplete acyl imidazole formation.

References

  • Title: US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors Source: Google Patents URL
  • Title: Cas 4498-67-3, Indazole-3-carboxylic acid Source: LookChem URL
  • Source: European Patent Office / Googleapis.

Sources

Optimization

how to minimize byproducts in 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole synthesis

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole , a critical reactive intermediate used in the prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole , a critical reactive intermediate used in the production of 5-HT3 receptor antagonists like Granisetron[1].

Because acyl imidazoles are highly reactive, their synthesis is prone to byproduct formation. This guide addresses the mechanistic causality of these impurities and provides a self-validating workflow to ensure high-purity amidation.

Mechanistic Pathway & Impurity Mapping

G A 1-Methyl-1H-indazole- 3-carboxylic acid C 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole A->C + CDI (- CO2, - Imidazole) F Symmetrical Anhydride A->F + Intermediate C (CDI deficiency) B CDI B->C D Granisetron (API) C->D + Amine E Hydrolysis Byproduct (Impurity D) C->E + H2O (Moisture)

Reaction pathway of 1-methyl-1H-indazole-3-carboxylic acid activation highlighting byproducts.

Troubleshooting Guide & FAQs

Q1: Why is my final product contaminated with high levels of unreacted 1-methyl-1H-indazole-3-carboxylic acid? Causality: This starting material is also officially recognized as Granisetron Impurity D[2],. Its presence post-activation almost always indicates intermediate hydrolysis rather than a failed initial reaction. Acyl imidazoles are highly electrophilic. If the reaction solvent (e.g., THF, DMF) contains trace moisture, water acts as a nucleophile, attacking the carbonyl carbon of the intermediate and hydrolyzing it back to the starting carboxylic acid. Solution: Ensure strict anhydrous conditions. Solvents must have a moisture content of <0.05% (verified by Karl Fischer titration) before adding 1,1'-Carbonyldiimidazole (CDI).

Q2: I am observing a secondary peak in my HPLC that is neither the starting acid nor the target intermediate. What is it? Causality: This is typically the symmetrical anhydride of 1-methyl-1H-indazole-3-carboxylic acid. Anhydride formation occurs when the stoichiometry of CDI is insufficient (<1.0 equivalent). In a CDI-deficient environment, the unreacted carboxylic acid competes with the released imidazole to attack the already-formed acyl imidazole, yielding a symmetrical anhydride byproduct. Solution: Always use a slight excess of CDI (1.15 to 1.25 equivalents) to ensure complete conversion of the acid and prevent it from acting as a competing nucleophile.

Q3: The activation step seems successful, but my subsequent amidation to form Granisetron has a low yield. Why? Causality: The decomposition of CDI generates one equivalent of the active acyl imidazole, one equivalent of CO₂ (gas), and one equivalent of free imidazole[3]. If a large excess of CDI (>1.5 eq) was used initially, the resulting high concentration of free imidazole can compete with your target amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) in the subsequent step, stalling the amidation. Solution: Optimize the CDI excess to no more than 1.2 equivalents[1].

Q4: Can I heat the reaction to speed up the CDI activation? Causality: While moderate heating can accelerate the formation of the acyl imidazole, excessive thermal stress (>60°C) promotes decarboxylation and degradation of the indazole core. Solution: Rely on the chemical driving force of CO₂ evolution rather than heat[3]. Perform the reaction at room temperature (20–25°C) and monitor gas evolution.

Self-Validating Experimental Protocol

To establish a trustworthy, reproducible workflow, follow this self-validating protocol. Each step contains an In-Process Control (IPC) to verify success before proceeding.

Step 1: System Preparation & Dehydration

  • Action: Charge a dry, nitrogen-purged reactor with 1-methyl-1H-indazole-3-carboxylic acid and anhydrous THF (10 mL/g).

  • Validation (IPC 1): Perform a Karl Fischer (KF) titration on the slurry. Proceed only if moisture is <0.05%.

Step 2: CDI Activation

  • Action: Add 1.15 equivalents of 1,1'-Carbonyldiimidazole (CDI) in portions at 20–25°C to control the rate of gas evolution.

  • Validation (IPC 2): Visually confirm effervescence (CO₂ bubbling). The cessation of continuous bubbling (typically 1–2 hours) is the physical indicator that the primary activation phase is complete[3].

Step 3: Conversion Monitoring (Methanol Quench)

  • Action: Expert Insight: Acyl imidazoles are difficult to analyze directly via standard reverse-phase HPLC due to rapid on-column hydrolysis. Withdraw a 50 µL aliquot and quench it in 1 mL of anhydrous methanol. This rapidly converts the reactive acyl imidazole into a stable methyl ester.

  • Validation (IPC 3): Inject the quenched sample into the HPLC. Proceed to the next synthetic step only when the peak area of the starting acid is <1.0%.

Step 4: Downstream Processing

  • Action: The resulting 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole solution should be used in situ for amidation (e.g., Granisetron synthesis) to minimize moisture exposure during isolation[1].

Quantitative Byproduct Profiling

The following table summarizes the causal relationship between reaction parameters and byproduct distribution.

Reaction ConditionCDI EquivalentsMoisture Content (KF)Target Acyl Imidazole (%)Unreacted Acid / Impurity D (%)Symmetrical Anhydride (%)
Optimal Baseline 1.15 eq< 0.05%> 98.0%< 1.0%< 0.5%
Moisture Contamination 1.15 eq0.50%82.0%17.5%< 0.5%
CDI Deficiency 0.90 eq< 0.05%85.0%5.0%9.5%
Excessive Heat (>60°C) 1.15 eq< 0.05%88.0%2.0%1.0%*

*Note: Excessive heat primarily generates unquantified thermal degradants rather than anhydrides.

References

  • Title: Granisetron compositions (US20080139609A1)
  • Title: Process for preparing granisetron and its salt (CN1451660A)
  • Title: Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era Source: MDPI Pharmaceuticals URL: [Link]

Sources

Troubleshooting

troubleshooting peak overlap in 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole NMR analysis

Welcome to the Technical Support Center for Advanced NMR Analytics. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of complex heterocyclic systems. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced NMR Analytics. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of complex heterocyclic systems.

The molecule 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole presents a "perfect storm" for ¹H NMR peak overlap. You are attempting to resolve seven distinct aromatic protons (four from the indazole core, three from the imidazole ring) within the narrow 7.0–8.5 ppm window. Furthermore, the carbonyl linkage bridging these two electron-rich rings creates complex conformational dynamics that can destroy multiplet resolution.

This guide is designed to help you systematically diagnose and resolve these overlapping signals using a causality-driven approach.

Visual Troubleshooting Workflow

NMR_Troubleshooting Start Severe Peak Overlap (7.0 - 8.5 ppm) CheckBroadening Are peaks broad/hump-like at room temperature? Start->CheckBroadening VT_NMR Run VT-NMR (e.g., 350K) in DMSO-d6 CheckBroadening->VT_NMR Yes (Rotamers) ASIS Change solvent to C6D6 (ASIS Effect) CheckBroadening->ASIS No (Coincidental Shift) CheckResolution Are peaks resolved? VT_NMR->CheckResolution ASIS->CheckResolution TwoD_NMR Acquire 2D NMR (HSQC & HMBC) CheckResolution->TwoD_NMR No Done Unambiguous Assignment CheckResolution->Done Yes TwoD_NMR->Done

Fig 1: Logical troubleshooting workflow for resolving NMR peak overlap in aromatic amides.

Frequently Asked Questions (FAQs)

Q1: Why is the 7.0–8.5 ppm region of my spectrum an unresolvable, broad multiplet? A: Beyond the simple coincidental overlap of seven aromatic protons, the root cause is often conformational dynamics. The N-C(=O) bond connecting the imidazole ring to the carbonyl group possesses partial double-bond character due to resonance. This restricts free rotation, leading to the formation of rotamers (conformational isomers)[1]. If the interconversion rate between these rotamers is comparable to the NMR timescale at room temperature, the signals will broaden and coalesce into unresolved humps, destroying the multiplet structure[2].

Q2: How can I determine if the overlap is due to rotameric exchange or just coincidental chemical shifts? A: You must alter the thermal energy of the system via Variable Temperature (VT) NMR. By heating the sample, you provide the energy required to overcome the rotational barrier of the amide-like bond, pushing the system into the "fast exchange" regime. If the broad humps sharpen into distinct, well-defined multiplets at higher temperatures, the initial overlap was caused by rotameric broadening[2]. If the peaks are sharp at room temperature but still overlap, the issue is purely coincidental chemical equivalence.

Q3: VT-NMR sharpened the peaks, but they still overlap. What is the most effective 1D NMR method to separate them? A: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect. If your sample is in CDCl₃, switch the solvent to Benzene-d₆ (C₆D₆). The highly anisotropic benzene rings form transient, non-random collision complexes with the polar regions of your molecule (such as the carbonyl oxygen and imidazole nitrogens)[3]. This differential shielding alters the local magnetic environment of the protons, shifting them to different extents and frequently resolving previously overlapping multiplets[4].

Q4: 1D methods failed. Which 2D NMR techniques provide unambiguous assignment for this specific fused-ring system? A: You must disperse the ¹H signals into the ¹³C dimension. Heteronuclear Single Quantum Coherence (HSQC) will separate overlapping proton signals based on the chemical shift of their directly attached carbons, which have a much wider chemical shift range[5]. To link the indazole and imidazole systems, use Heteronuclear Multiple Bond Correlation (HMBC) to look for 3-bond correlations (³J_CH) from the aromatic protons to the bridging carbonyl carbon.

Quantitative Data: Diagnostic 2D NMR Correlations

To unambiguously assign the overlapping aromatic region, look for these specific cross-peaks in your 2D datasets.

Proton SourceExpected ¹H Shift (ppm)Primary HSQC Correlation (¹³C ppm)Key HMBC Correlations (³J_CH)Structural Significance
Indazole N-CH₃ 3.8 – 4.2 (s)35 – 40Indazole C-7a (Quaternary)Confirms N-methyl position on the indazole core.
Indazole H-4 8.0 – 8.4 (d)120 – 125Carbonyl (C=O), Indazole C-7aLinks the indazole core to the bridging carbonyl.
Imidazole H-2 8.1 – 8.5 (s)135 – 140Carbonyl (C=O), Imidazole C-4/5Links the imidazole ring to the bridging carbonyl.
Imidazole H-5 7.0 – 7.5 (s)115 – 120Imidazole C-4Differentiates the imidazole protons from the indazole multiplet.

Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

Purpose: To overcome the rotational barrier of the imidazole-carbonyl bond and sharpen exchange-broadened signals.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆. (DMSO-d₆ is chosen for its high boiling point of 189°C, allowing safe heating).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the line width of the signals in the aromatic region.

  • Thermal Ramp: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, 350 K).

  • Equilibration & Tuning: At each temperature step, allow 5 minutes for thermal equilibration. Critical: Re-tune and re-match the probe, and re-shim the Z-axis, as the magnetic susceptibility of the solvent changes with temperature.

  • Acquisition: Acquire a ¹H spectrum at each temperature until the broad signals sharpen into distinct multiplets.

  • Validation Check: Observe the residual DMSO-d₅ quintet (2.50 ppm). If this solvent peak remains perfectly sharp while your analyte's aromatic peaks broaden or sharpen with temperature changes, the magnetic field is homogeneous. This definitively proves the observed changes are due to the molecule's internal dynamics, not poor shimming.

Protocol B: Aromatic Solvent-Induced Shift (ASIS) Preparation

Purpose: To induce differential chemical shifts via anisotropic solvent interactions.

  • Sample Recovery: Transfer your initial CDCl₃ NMR sample to a vial and carefully evaporate the solvent under a gentle stream of nitrogen gas.

  • Desiccation: Place the vial under high vacuum for 1 hour. Any residual CDCl₃ will disrupt the formation of the benzene-solute complex, neutralizing the ASIS effect.

  • Re-dissolution: Add 0.6 mL of Benzene-d₆ (C₆D₆) to the vial and ensure complete dissolution.

  • Acquisition: Transfer to a clean NMR tube and acquire the ¹H spectrum at 298 K.

  • Validation Check: Check the chemical shift of the indazole N-CH₃ singlet. If the solvent exchange was successful and the ASIS effect is active, this singlet will exhibit a noticeable shift (upfield or downfield) compared to its exact position in CDCl₃, confirming the formation of the solvent-solute collision complex.

Protocol C: 2D HSQC/HMBC Acquisition

Purpose: To disperse overlapping protons into the carbon dimension and establish structural connectivity.

  • Pulse Calibration: Accurately calibrate the ¹H 90° pulse for your specific sample. Polarization transfer in 2D NMR is highly sensitive to pulse imperfections.

  • HSQC Acquisition: Run a multiplicity-edited HSQC sequence. Use a minimum of 128 t1 increments to ensure sufficient resolution in the indirect (¹³C) dimension to separate overlapping aromatic carbons[5].

  • HMBC Optimization: Set the long-range coupling constant delay (³J_CH) to 8 Hz (approximately 62.5 ms). This delay is mathematically optimized for the typical coupling constants found in conjugated aromatic systems.

  • Processing: Apply a sine-bell squared apodization function in both dimensions before Fourier transformation to minimize truncation artifacts and enhance the resolution of closely eluting cross-peaks.

  • Validation Check: In the HSQC spectrum, verify that the indazole N-CH₃ protons correlate to a carbon around 35-40 ppm. If this expected, high-intensity 1-bond correlation is missing or heavily distorted, your 90° pulse calibration is incorrect, and the sequence must be re-optimized before you can trust the complex aromatic region data.

Sources

Optimization

Technical Support Center: Catalyst Load Optimization for Indazole Carbonylation Reactions

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole and related compounds. This guide is designed for researchers, chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole and related compounds. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their reaction conditions for optimal efficiency, yield, and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower your experimental design.

The synthesis of complex heterocyclic molecules like 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, which combines the privileged indazole and imidazole scaffolds, often relies on sophisticated catalytic methods.[1][2][3] A likely and powerful route to this class of compounds is a palladium-catalyzed aminocarbonylation reaction. This involves the coupling of a functionalized 1-methyl-1H-indazole (e.g., a 3-halo- or 3-triflyloxy-1-methyl-1H-indazole) with 1H-imidazole under a carbon monoxide atmosphere. In this context, the amount of palladium catalyst used is not just a line item in a procedure; it is a critical variable that governs the reaction's success.

This guide provides a structured approach to troubleshooting and optimizing catalyst loading for these sensitive and important transformations.

Core Principles: Why Catalyst Loading is a Critical Parameter

Optimizing the catalyst load is a balancing act between reaction kinetics, catalyst stability, and process economics. The amount of catalyst, typically a palladium source complexed with ligands, directly influences several key outcomes.[4]

  • Reaction Rate & Yield: Sufficient catalyst is necessary to drive the reaction to completion in a reasonable timeframe. However, simply adding more is not always better.

  • Side Reactions: Excessively high catalyst concentrations can promote undesired side reactions, such as the formation of homocoupling products or catalyst decomposition into palladium black, which can reduce overall yield and complicate purification.[4][5]

  • Cost and Purity: Palladium catalysts are expensive. Minimizing the catalyst load is crucial for making a synthetic route economically viable, especially at scale. Furthermore, high catalyst loading can lead to greater residual metal contamination in the final product, a significant concern in pharmaceutical development.

The fundamental catalytic cycle for this transformation is believed to proceed through a Pd(0)/Pd(II) pathway. Understanding this mechanism is key to troubleshooting.[6][7]

Aminocarbonylation_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (R-X) co_insertion R(CO)-Pd(II)(X)L₂ oa_complex->co_insertion CO Insertion amine_complex [R(CO)-Pd(II)(Nu)L₂]⁺X⁻ co_insertion->amine_complex Amine Coordination (Nu-H) amine_complex->pd0 Reductive Elimination product Product R-CO-Nu amine_complex->product

Caption: Generalized catalytic cycle for Pd-catalyzed aminocarbonylation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole and similar compounds, with a focus on catalyst loading.

Q1: My reaction shows very low or no conversion to the desired product. What's the first step?

A1: Before adjusting the catalyst load, it's crucial to verify the integrity of your entire system.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[8] Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent & Solvent Quality: Impurities in your starting materials or solvents can act as catalyst poisons. Use high-purity, anhydrous, and degassed solvents. The presence of water can be particularly detrimental.[8][9]

  • Catalyst Activity: Ensure your palladium precatalyst and ligands have not degraded during storage. If in doubt, use a fresh batch or a different lot.

If these factors are well-controlled, a low catalyst load may be the culprit. The catalyst might be deactivating before the reaction reaches completion. A cautious, incremental increase in catalyst loading (e.g., from 1 mol% to 2 mol%) is a logical next step.

Q2: I'm observing significant byproduct formation, specifically the dehalogenated starting material and some dark precipitate (palladium black). What does this indicate?

A2: This scenario often points to a catalyst system that is either too active or unstable under the reaction conditions, which can be exacerbated by high catalyst loading.

  • Palladium Black Formation: This indicates that the Pd(0) catalyst is aggregating and falling out of the catalytic cycle.[10] This can happen if the ligand concentration is insufficient to stabilize the metal center or if the temperature is too high. Paradoxically, while the effective catalyst concentration is dropping, the initial high loading may have initiated rapid, uncontrolled side reactions.

  • Dehalogenation/Hydrodehalogenation: This side reaction becomes more prominent with highly active catalysts and can compete with the desired carbonylation.[4]

Solution: Instead of increasing the catalyst load, consider the following:

  • Decrease Catalyst Loading: A lower catalyst concentration can sometimes suppress these side pathways.[5]

  • Optimize Ligand:Metal Ratio: Ensure you have a sufficient excess of ligand to stabilize the palladium catalyst throughout the reaction. A common starting point is a 2:1 or 4:1 ligand-to-palladium ratio.

  • Lower the Reaction Temperature: This can often reduce the rate of catalyst decomposition and undesired side reactions.

Q3: The reaction starts well but then stalls before reaching full conversion. Should I add more catalyst?

A3: A stalled reaction is a classic sign of catalyst deactivation. While adding more catalyst mid-reaction can sometimes restart it, this is often inefficient. A better approach is to diagnose the root cause.

  • Slow Oxidative Addition: The first step, oxidative addition of the indazole substrate to the Pd(0) center, can be slow and may be the rate-limiting step.

  • Product Inhibition: In some cases, the product itself can coordinate to the palladium center, inhibiting turnover.

  • Insufficient CO Pressure: The concentration of dissolved carbon monoxide is critical. If the CO pressure is too low, the catalyst cycle can be disrupted.

Troubleshooting Strategy:

  • Initial Loading: Start with a slightly higher initial catalyst load (e.g., increase from 2 mol% to 3-4 mol%) for the next run.

  • Ligand Choice: A more electron-rich or sterically bulky phosphine ligand can sometimes accelerate oxidative addition and stabilize the catalyst.[11]

  • CO Delivery: Ensure a constant, positive pressure of CO. For reproducible results, using a balloon is acceptable for screening, but a regulator system is superior.

Q4: My yield is good, but I'm struggling to remove residual palladium from my product. What can I do?

A4: High residual palladium is a direct consequence of using a higher-than-necessary catalyst load. The best solution is prevention by optimizing the reaction to use less catalyst. However, for post-reaction cleanup:

  • Filtration: Passing the crude reaction mixture through a pad of celite can remove precipitated palladium black.[12]

  • Aqueous Washes: Sometimes, quenching the reaction with an aqueous solution like sodium thiosulfate can help precipitate palladium for easier filtration.[12]

  • Scavengers: If chromatography is insufficient, consider using silica-based metal scavengers or activated carbon, though these can sometimes lead to product loss.

The most effective strategy is to find the minimum catalyst loading required for efficient conversion, which will inherently minimize contamination issues.

Systematic Protocol for Catalyst Load Optimization

This protocol outlines a systematic approach to determine the optimal catalyst loading for your reaction. It assumes other parameters (temperature, concentration, solvent, base, ligand-to-metal ratio) are already held constant.

Objective: To identify the Minimum Catalyst Loading (MCL) that achieves >95% conversion within a set reaction time (e.g., 12 hours).

Experimental Setup:

  • Prepare a stock solution of your palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) in the reaction solvent to ensure accurate dispensing of small quantities.

  • Set up a series of parallel reaction vials or flasks, each rigorously purged with inert gas.

Procedure:

  • To each vial, add the 1-methyl-1H-indazole starting material (1.0 equiv), 1H-imidazole (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • From your stock solution, add the catalyst/ligand mixture to each vial to achieve the target catalyst loadings outlined in the table below.

  • Seal the vials, purge again with carbon monoxide (balloon or manifold), and place them in a pre-heated block or oil bath.

  • Run the reactions for the predetermined time (e.g., 12 hours).

  • After the time has elapsed, cool the reactions, quench appropriately, and analyze a small aliquot from each by LC-MS or ¹H NMR to determine the conversion.

ExperimentCatalyst Loading (mol%)Expected OutcomeTroubleshooting Focus
10.5Low to moderate conversion. Ideal if successful, but often too low for complex couplings.[13]If conversion >95%, this is your MCL. If low, indicates need for higher loading.
21.0Good starting point. Often provides a good balance of reactivity and cost.If stalled, points to catalyst deactivation. If successful, re-evaluate 0.5 mol%.
32.0Often a robust loading for difficult couplings. Should give high or complete conversion.If still low conversion, investigate other parameters (temp, ligand, solvent).
45.0High loading. Used to push a difficult reaction to completion. Watch for byproduct formation.[5]If this fails, the catalyst system is likely not suitable. High risk of side reactions.

This systematic screening provides clear, actionable data to determine the most efficient catalyst load for your specific substrate and conditions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_basics Check System Integrity: - Inert Atmosphere? - Reagent/Solvent Purity? - Active Catalyst? start->check_basics basics_ok Basics are OK check_basics->basics_ok basics_ok->start No, Fix Basics increase_load Action: Incrementally Increase Catalyst Load (e.g., 1% -> 2%) basics_ok->increase_load Yes byproducts_present Byproducts Present? increase_load->byproducts_present observe_byproducts Observation: Byproducts Formed (e.g., Pd black, dehalogenation) decrease_load Action: Decrease Load, Increase Ligand Ratio, or Lower Temperature byproducts_present->decrease_load Yes stalls_present Reaction Stalls? byproducts_present->stalls_present No success Problem Resolved decrease_load->success reaction_stalls Observation: Reaction Stalls optimize_ligand Action: Try More Robust Ligand or Increase Initial Catalyst Load stalls_present->optimize_ligand Yes stalls_present->success No optimize_ligand->success

Caption: A logical workflow for troubleshooting catalyst load issues.

By methodically addressing these common challenges and employing a systematic optimization strategy, you can develop a robust and efficient catalytic process for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole and other valuable molecules.

References

  • MacMillan, D. S., & Vantourout, J. C. (2017). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 7(10), 6844–6851. Available from [Link]

  • Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (2014). ResearchGate. Retrieved from [Link]

  • Ciappellano, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Bioconjugate Chemistry, 27(8), 1794–1806. Available from [Link]

  • Climent, M. J., et al. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Catalysis, 11(23), 14745–14801. Retrieved from [Link]

  • Boumoud, B., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances. Retrieved from [Link]

  • Optimization of amount of the catalyst loading. (2014). ResearchGate. Retrieved from [Link]

  • Your trick to remove residual palladium. (2025). Reddit. Retrieved from [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Synthetic process of 3-methyl-1h-indazole. (2018). Patsnap. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Amanote Research. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2019). PMC. Available from [Link]

  • Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Liu, Z., et al. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Journal of the American Chemical Society. Available from [Link]

  • Diva-Portal.org. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Retrieved from [Link]

  • RosDok. (n.d.). Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2025). MDPI. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2020). PMC. Available from [Link]

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Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Validation of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

Executive Summary & The Analytical Challenge The molecule 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (Exact Mass: 226.0855 Da) is a highly reactive N-acyl imidazole intermediate. It is synthesized by reacting 1-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The molecule 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (Exact Mass: 226.0855 Da) is a highly reactive N-acyl imidazole intermediate. It is synthesized by reacting 1-methyl-1H-indazole-3-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) and serves as a critical building block in the development of indazole-3-carboxamide synthetic cannabinoids and active pharmaceutical ingredients (APIs) like the antiemetic Granisetron.

As a Senior Application Scientist, I frequently observe synthetic chemists abandoning successful CDI-coupling reactions because their standard LC-MS data shows only the starting carboxylic acid. They fail to realize a critical analytical trap: the acylimidazole intermediate was successfully synthesized, but the analytical method destroyed it.

Because of their unique electrophilicity, N-acyl imidazoles are highly susceptible to nucleophilic attack. Standard reversed-phase LC-MS methods utilize protic mobile phases (water/methanol) that rapidly hydrolyze or solvolyze the intermediate on-column. This guide objectively compares alternative mass spectrometry (MS) platforms to prevent false-negative structural validations and provides a self-validating protocol for accurate characterization.

Mechanistic Causality of Ionization and Fragmentation

To validate this structure, we must understand its intrinsic gas-phase behavior. The C–N bond between the carbonyl carbon and the imidazole nitrogen is highly polarized. In positive Electrospray Ionization (ESI+), protonation occurs preferentially on the imidazole leaving group.

As documented in foundational studies of [1], ESI is highly effective for characterizing transient acyl species, provided that solvolysis is controlled. Upon collisional activation (HCD/CID), the protonated molecule (m/z 227.0933) undergoes a dominant neutral loss of imidazole (68 Da) to form a highly stable acylium ion (m/z 159.0553). Subsequent alpha-cleavage results in the loss of carbon monoxide (28 Da), yielding the indazolyl cation (m/z 131.0604).

MS_Fragmentation M [M+H]+ m/z 227.0933 Acylimidazole A Acylium Ion m/z 159.0553 [C9H7N2O]+ M->A - Imidazole (68 Da) Labile C-N cleavage C Protonated Imidazole m/z 69.0447 [C3H5N2]+ M->C Proton transfer Neutral Indazole loss B Indazolyl Cation m/z 131.0604 [C8H7N2]+ A->B - CO (28 Da) Alpha-cleavage

Figure 1: ESI-MS/MS fragmentation pathway of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole.

Technology Comparison: Overcoming Solvolysis and Thermal Degradation

The unique reactivity of N-acyl imidazoles makes them powerful tools in [2], but this same electrophilicity severely complicates their mass spectrometric validation. Below is an objective comparison of analytical alternatives.

Table 1: Mass Spectrometry Platform Comparison for Acylimidazole Validation
Analytical PlatformIonization MethodSolvolysis RiskThermal Degradation RiskStructural SpecificityVerdict
Direct Infusion HRMS ESI (Positive)Low (if anhydrous)NoneVery High (Sub-ppm mass accuracy)Optimal for intact mass and MS/MS validation.
DART-HRMS Ambient PlasmaNone (Solid state)LowHigh (Intact mass, limited MS/MS)Excellent for rapid, solvent-free screening.
Standard LC-MS ESI (Positive)Critical (H2O/MeOH)NoneLow (Analyte degrades on column)Not Recommended . High false-negative rate.
GC-EI-MS Electron ImpactNoneHigh (Inlet at 250 °C)Moderate (Extensive fragmentation)Poor . Thermal extrusion of CO occurs.

Causality in Platform Selection: Standard GC-MS is heavily utilized in forensic drug development; however, the high temperatures of the GC inlet (250–280 °C) induce thermal degradation of the acylimidazole, artificially inflating the presence of breakdown products. Conversely, Direct Infusion High-Resolution MS (DIMS-HRMS) bypasses chromatography entirely, allowing the use of strictly anhydrous solvents to preserve the intact molecule.

Table 2: High-Resolution MS/MS Fragmentation Data (Orbitrap ESI+)
Ion TypeChemical FormulaTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Origin
Precursor[C12H10N4O + H]+227.0933227.0931-0.8Intact protonated molecule
Product[C9H7N2O]+159.0553159.0554+0.6Cleavage of N-acyl bond; loss of imidazole
Product[C8H7N2]+131.0604131.0602-1.5Alpha-cleavage of acylium; loss of CO
Product[C3H5N2]+69.044769.0448+1.4Proton transfer to imidazole leaving group

Self-Validating Experimental Protocol: Anhydrous DIMS-HRMS

To ensure scientific integrity, the analytical protocol must validate itself against environmental contamination. If hydrolysis occurs during sample preparation, the primary degradation product detected will be [3] (m/z 177.0664). The following protocol utilizes an internal feedback loop to distinguish between a failed chemical synthesis and a failed analytical preparation.

Step-by-Step Methodology
  • Anhydrous Quench & Extraction: Extract a 10 µL aliquot of the CDI reaction mixture using 990 µL of strictly anhydrous, amine-free acetonitrile (ACN) stored over molecular sieves.

    • Causality: Methanol will react to form the methyl ester (m/z 191.0820), and ambient water will form the carboxylic acid (m/z 177.0664).

  • Direct Infusion (Bypassing LC): Load the diluted sample (approx. 100 ng/mL) into a glass Hamilton syringe. Infuse directly into the ESI source of an Orbitrap or Q-TOF mass spectrometer at a flow rate of 5 µL/min.

    • Causality: Bypassing the LC column eliminates contact with protic mobile phases and acidic modifiers that catalyze solvolysis.

  • Artifact Monitoring (System Self-Validation): During the 2-minute infusion, continuously monitor the extracted ion chromatogram (EIC) ratio of m/z 227.0933 (Target) to m/z 177.0664 (Hydrolysis Artifact).

    • Causality: If the 177/227 ratio increases over the course of the infusion, atmospheric moisture is actively contaminating the syringe or ESI source. The protocol must be aborted, and the system purged with dry nitrogen. If the ratio remains stable, the observed m/z 177 accurately reflects the unreacted starting material in the synthesis flask.

Workflow S1 Step 1: Reaction Quench Extract in Anhydrous ACN S2 Step 2: Sample Dilution 100 ng/mL (Strictly Moisture-Free) S1->S2 Avoid H2O/MeOH S3 Step 3: Direct Infusion Bypass LC to Prevent Solvolysis S2->S3 Syringe Pump @ 5 µL/min S4 Step 4: HRMS Acquisition Orbitrap (Positive ESI) S3->S4 Isolate m/z 227.09

Figure 2: Self-validating anhydrous direct infusion MS workflow for reactive acylimidazoles.

References

  • Title: Some electrospray mass spectrometric evidence for the existence of covalent O-acyl enzyme intermediates Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology Source: Kyoto University Research Information Repository / Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Development of a liquid chromatography/tandem mass spectrometry method for the determination of granisetron Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

Comparative

Technical Comparison Guide: 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole vs. Standard Indazole Derivatives in Amide Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthesis of 5-HT3 receptor antagonists (e.g., Granisetron) and related indazole-3-carboxamides. Executive Summary The synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthesis of 5-HT3 receptor antagonists (e.g., Granisetron) and related indazole-3-carboxamides.

Executive Summary

The synthesis of complex indazole-3-carboxamides—most notably the antiemetic drug Granisetron—relies heavily on the efficient amidation of 1-methyl-1H-indazole-3-carboxylic acid. Historically, standard derivatives such as the acid chloride (1-methyl-1H-indazole-3-carbonyl chloride) or the methyl ester have been employed. However, these traditional routes often suffer from harsh reaction conditions, competitive side reactions, and challenging purification profiles.

This guide evaluates the performance of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole (the imidazolide intermediate) against standard indazole derivatives. By utilizing 1,1'-carbonyldiimidazole (CDI) for activation, the imidazolide route offers a superior, self-validating mechanistic pathway that maximizes atom economy, eliminates the need for harsh chlorinating agents, and significantly improves overall yield.

Mechanistic Causality & Reaction Pathways

To understand why the imidazolide intermediate outperforms standard derivatives, we must analyze the causality behind the experimental choices in the amidation workflow.

The Standard Acid Chloride Route

The traditional method involves converting the free acid to 1-methyl-1H-indazole-3-carbonyl chloride using thionyl chloride (SOCl2) or oxalyl chloride ()[1].

  • The Causality of Failure: Chlorinating agents generate highly corrosive HCl gas. When coupling with complex, acid-sensitive secondary or tertiary amines (such as the endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine used in Granisetron synthesis), the presence of residual HCl or the generation of HCl during coupling leads to rapid amine protonation. This deactivates the nucleophile.

  • The Workaround and its Flaws: To counteract this, a large stoichiometric excess of a tertiary base (e.g., triethylamine) is required. This generates bulky triethylamine hydrochloride salts that can precipitate, trap the product, and severely complicate the aqueous workup.

The Imidazolide Advantage

Forming 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole via CDI activation bypasses these issues entirely, improving the coupling yield to >85% ()[2].

  • Thermodynamic Driving Force: The reaction between the carboxylic acid and CDI is driven to completion by the irreversible evolution of carbon dioxide (CO2).

  • Internal Base Generation: The byproduct of the activation step is one equivalent of imidazole. During the subsequent amidation, the displaced imidazole acts as a mild, water-soluble internal base to neutralize any minor acidic impurities, eliminating the need for external triethylamine.

  • Self-Validating System: The protocol is inherently self-validating. The cessation of CO2 effervescence provides a direct, visual confirmation that the carboxylic acid has been fully converted to the active imidazolide, preventing the premature addition of the amine.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the imidazolide intermediate against standard indazole derivatives in the synthesis of Granisetron and related analogs ()[3].

ParameterImidazolide (CDI Activation)Acid Chloride (SOCl2 / Oxalyl Chloride)Methyl Ester (Direct Amidation)
Active Intermediate 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole1-Methyl-1H-indazole-3-carbonyl chlorideMethyl 1-methyl-1H-indazole-3-carboxylate
Typical Coupling Yield >85%30% - 50%<20%
Reaction Conditions Mild (Room Temp to 60°C)Harsh (Refluxing SOCl2, highly reactive)Very Harsh (High heat, pressure)
Primary Byproducts Imidazole, CO2HCl, SO2, Triethylamine hydrochlorideMethanol
Purification Requirement Simple aqueous wash (Imidazole is highly water-soluble)Complex acid/base extractions to remove saltsColumn chromatography often required
Process Scalability Excellent (High safety profile)Poor (Corrosive gases, exothermic quenching)Poor (Low conversion rates)

Experimental Protocols: A Self-Validating Workflow

As an application scientist, ensuring reproducibility requires protocols designed with built-in validation checkpoints. Below are the comparative methodologies for both routes.

Protocol A: The Imidazolide Route (Recommended)

Objective: Synthesize N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide (Granisetron) via 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole.

  • Activation (Self-Validating Step): Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or THF under a nitrogen atmosphere. Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in portions.

    • Causality Check: Observe the reaction mixture. Vigorous effervescence (CO2 gas) will occur. Stir at room temperature until gas evolution completely ceases (typically 1-2 hours). The resulting clear solution visually confirms 100% conversion to the imidazolide intermediate.

  • Coupling: To the active imidazolide solution, add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 eq) dropwise. Stir at room temperature for 4-6 hours.

  • Workup: Wash the organic layer twice with saturated aqueous sodium bicarbonate, followed by a water wash.

    • Causality Check: The imidazole byproduct partitions entirely into the aqueous phase, leaving the highly pure free-base product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product (>85% yield).

Protocol B: The Acid Chloride Route (Standard Alternative)
  • Chlorination: Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in DCM. Add a catalytic amount of DMF, followed by the slow dropwise addition of oxalyl chloride (1.2 eq).

  • Concentration: Stir until gas evolution ceases. Critical Step: The mixture must be concentrated to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride and HCl. Failure to do so will destroy the amine in the next step.

  • Coupling: Redissolve the crude acid chloride in DCM. Add triethylamine (2.0 eq), followed by the amine (1.0 eq). Stir for 12 hours.

  • Workup: The mixture requires rigorous washing with dilute HCl (to remove excess amine and Et3N) and NaOH (to neutralize the product), often resulting in significant yield loss due to the product's partial water solubility at varying pH levels.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways, highlighting the efficiency of the imidazolide intermediate compared to the traditional acid chloride route.

G A 1-Methyl-1H-indazole- 3-carboxylic acid B 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole A->B CDI / THF (Mild, CO2 release) C 1-Methyl-1H-indazole- 3-carbonyl chloride A->C SOCl2 or Oxalyl Chloride (Harsh, HCl release) D Target Amide (e.g., Granisetron) B->D Amine coupling (High Yield, Imidazole byproduct) C->D Amine + Base (Side reactions, Salt formation)

Reaction pathway comparison: Imidazolide activation vs. Acid Chloride formation.

References

  • Synthesis of Granisetron Hydrochloride. Semantic Scholar. Available at:[Link][1]

  • Process for preparing granisetron and its salt (Patent CN1451660A). Google Patents. Available at:[2]

Sources

Validation

Benchmarking Reaction Kinetics of 3-(1H-Imidazol-1-ylcarbonyl)-1-methyl-1H-indazole in Granisetron Synthesis

As drug development shifts toward greener and more scalable manufacturing processes, the selection of coupling reagents for amide bond formation requires rigorous kinetic benchmarking. In the synthesis of Granisetron—a p...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward greener and more scalable manufacturing processes, the selection of coupling reagents for amide bond formation requires rigorous kinetic benchmarking. In the synthesis of Granisetron—a potent 5-HT₃ receptor antagonist used as an antiemetic[1]—the key amide bond is formed between 1-methyl-1H-indazole-3-carboxylic acid and the sterically hindered bicyclic amine, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

While traditional routes utilize highly reactive acid chlorides generated via thionyl chloride (SOCl₂)[2], modern scalable processes favor N,N′-carbonyldiimidazole (CDI) activation. This guide objectively benchmarks the reaction kinetics of the resulting intermediate, 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole , against alternative acylation strategies, providing field-proven protocols for kinetic evaluation.

Mechanistic Causality: The "Goldilocks" Reactivity of Acyl Imidazoles

The activation of carboxylic acids by CDI proceeds via a transient mixed anhydride, which rapidly collapses to form the acyl imidazole, liberating stoichiometric carbon dioxide and imidazole[3].

From a kinetic perspective, N-acyl imidazoles exhibit a unique "Goldilocks" reactivity profile. They are significantly less susceptible to rapid aqueous hydrolysis than acid chlorides, yet they remain highly reactive toward nucleophilic attack by amines[4]. This moderate reactivity is critical when coupling sterically hindered secondary or complex primary amines, as it minimizes competing side reactions (such as epimerization or substrate degradation) while maintaining a practical reaction half-life. Furthermore, the imidazole released during activation can act as a general base catalyst, facilitating the nucleophilic attack on the activated acyl group[5].

Reaction Pathway Visualization

Pathway A 1-Methyl-1H-indazole- 3-carboxylic acid C 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole A->C + CDI - CO2, - Imidazole B CDI (N,N'-Carbonyldiimidazole) Activation Reagent B->C E Granisetron (Active Pharmaceutical Ingredient) C->E + Amine Rate-determining step D endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine D->E

Reaction pathway for Granisetron synthesis via the acyl imidazole intermediate.

Comparative Kinetic Benchmarking Data

To objectively evaluate the performance of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, we benchmark its kinetic parameters against the traditional acid chloride method and a standard carbodiimide (EDC/HOBt) active ester approach.

Acylation StrategyReactive Intermediate SpeciesRelative Aminolysis Rate ( krel​ )Hydrolytic Half-Life ( t1/2​ , aq)Primary ByproductsGranisetron Yield
CDI-Mediated 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole1.0 (Baseline)~45–60 minImidazole, CO₂>92%
SOCl₂ Route 1-Methyl-1H-indazole-3-carbonyl chloride>1000< 1 minHCl, SO₂85–92%
EDC / HOBt HOBt Active Ester~0.4>120 minUrea derivative80–85%

Data Insights: While the 2[2] reacts nearly instantaneously, its extreme susceptibility to moisture requires rigorous anhydrous conditions and excess exogenous base, often leading to lower overall purity. The acyl imidazole provides an optimal balance, achieving >92% yield with benign, easily removable byproducts.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a physical or chemical indicator to confirm successful execution.

Protocol 1: In Situ Generation of the Acyl Imidazole

Objective: Synthesize and stabilize 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole prior to amine dosing.

  • Reagent Charging: Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 25°C under a nitrogen atmosphere.

  • CDI Activation: Add N,N′-carbonyldiimidazole (1.1 eq) portion-wise over 15 minutes.

    • Causality & Validation: The reaction generates stoichiometric CO₂. Monitoring the cessation of gas evolution provides a self-validating visual indicator that the transient mixed anhydride has been fully consumed.

  • Acid Catalysis via CO₂ Sparging: Sparge the reaction mixture with exogenous CO₂ gas for 10 minutes.

    • Causality & Validation: Alkali carboxylate impurities in the starting material can severely stall acyl imidazolide formation. Sparging with CO₂ forms the carbamic acid of imidazole in situ. This acts as a mild 3[3], driving any stalled intermediates to 100% conversion.

Protocol 2: Kinetic Benchmarking via HPLC-UV

Objective: Quantify the pseudo-second-order aminolysis rate constant.

  • Initialization: Adjust the acyl imidazole solution to a precise 0.1 M concentration in anhydrous THF at 25°C.

  • Amine Dosing: Inject endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 M, 10-fold excess) to initiate the coupling under pseudo-first-order conditions.

  • Time-Course Quenching: At precisely 1, 3, 5, 10, 15, and 30 minutes, extract a 50 µL aliquot and immediately inject it into 1 mL of a 0.1% Trifluoroacetic acid (TFA) in Acetonitrile solution.

    • Causality & Validation: TFA instantly protonates both the nucleophilic amine and the imidazole leaving group. This destroys the nucleophilicity of the system, perfectly "freezing" the kinetic state for accurate temporal analysis.

  • Quantification: Analyze the quenched samples via RP-HPLC (UV detection at 254 nm). The mass balance between the disappearing acyl imidazole peak and the appearing Granisetron peak serves as an internal validation of assay integrity.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep (Anhydrous, 25°C) Step2 2. CDI Activation (CO2 Sparging) Step1->Step2 Step3 3. Amine Dosing (Nucleophilic Attack) Step2->Step3 Step4 4. Kinetic Quench (0.1% TFA in ACN) Step3->Step4 Step5 5. HPLC-UV (Quantification) Step4->Step5

Self-validating experimental workflow for kinetic benchmarking via HPLC-UV.

Strategic Recommendations

When scaling the synthesis of Granisetron or similar indazole-3-carboxamides, the CDI-mediated generation of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is vastly superior to acid chloride routes. The acyl imidazole's resistance to rapid hydrolysis eliminates the need for extreme anhydrous controls, while its tunable reactivity ensures complete amidation with hindered bicyclic amines. For maximum yield, process chemists must monitor CO₂ evolution during activation and utilize mild acid catalysis (such as CO₂ sparging) to overcome any alkali salt-induced kinetic stalling.

References

  • Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis, ACS Public
  • The Discovery and Chemical Synthesis of Granisetron: A Technical Guide, Benchchem,
  • Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology, Kyoto University Research Inform
  • Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acet
  • Synthesis of Granisetron Hydrochloride, Semantic Scholar,

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Validation of Commercial 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

For researchers, medicinal chemists, and drug development professionals, the purity and identity of starting materials are paramount. The adage "garbage in, garbage out" has never been more relevant than in the precise w...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the purity and identity of starting materials are paramount. The adage "garbage in, garbage out" has never been more relevant than in the precise world of pharmaceutical development. This guide provides an in-depth, technically-grounded framework for the validation of commercial samples of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, a heterocyclic compound of interest in modern drug discovery.

We will move beyond rote protocol recitation to explore the causality behind our analytical choices. This guide is structured to be a self-validating system, ensuring that the data you generate is robust, reliable, and scientifically defensible. We will compare and contrast orthogonal analytical techniques, providing the detailed methodologies necessary to implement them effectively in your laboratory.

Section 1: The Analytical Imperative & Initial Characterization

Before engaging in complex chromatographic separations, a fundamental characterization of the commercial sample is a critical first step. This provides a baseline and can quickly flag grossly impure or incorrect materials.

Physicochemical Properties

A simple melting point determination can be a powerful, albeit rudimentary, indicator of purity. A sharp melting point close to the literature value suggests high purity, whereas a broad melting range often indicates the presence of impurities.

Spectroscopic Identity Confirmation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. For 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. Its residual proton signal at ~2.50 ppm does not typically interfere with the aromatic protons of the analyte.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Key expected signals would include those for the methyl group, and distinct aromatic protons on both the indazole and imidazole rings.

  • ¹³C NMR: Confirms the carbon backbone of the molecule, including the critical carbonyl carbon signal.

Expected ¹H NMR Resonances (Illustrative): A pure sample should exhibit sharp, well-defined peaks corresponding to all protons in the structure. The integration of these peaks should correspond to the number of protons they represent. Any unexpected signals should be investigated as potential impurities. For instance, the presence of residual solvents from synthesis or purification (e.g., ethyl acetate, hexanes) is a common finding[1].

Section 2: Orthogonal Chromatographic Purity Assessment

Relying on a single analytical technique for purity assessment is a significant risk. We will employ two orthogonal methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), to provide a comprehensive purity profile. Orthogonality here refers to the use of different detection principles (UV absorbance vs. mass-to-charge ratio), which minimizes the risk of an impurity co-eluting and remaining undetected.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for quantifying the purity of pharmaceutical compounds[2][3]. Our goal is to develop a method that can separate the main component from potential process-related impurities and degradation products.

Workflow for HPLC-UV Method Validation:

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation (ICH Guidelines) cluster_result Result A Prepare Mobile Phase (e.g., ACN:Buffer) C System Suitability Test (SST) A->C B Prepare Standard & Sample Solutions B->C D Specificity C->D Pass SST? E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Purity Assay (%) H->I

Caption: HPLC-UV method validation workflow.

Detailed Experimental Protocol: HPLC-UV for Purity Determination

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering good retention for the aromatic heterocyclic structure[4].

  • Mobile Phase:

    • Component A: 0.1% Phosphoric acid in Water. The acid helps to protonate silanol groups on the silica support, reducing peak tailing, and ensures consistent ionization of the analyte.

    • Component B: Acetonitrile.

  • Elution: An isocratic elution with a mobile phase composition of 70:30 (A:B) is a good starting point. If impurities are not well-resolved, a gradient elution should be developed[5].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax), likely in the 270-310 nm range. Set the detector to this wavelength[3].

  • Sample Preparation: Accurately weigh and dissolve the commercial sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, inject a standard solution multiple times. The system is deemed suitable if parameters like retention time relative standard deviation (RSD), peak area RSD, tailing factor, and theoretical plates meet pre-defined criteria (e.g., RSD < 2%). This is a critical self-validating step[4].

  • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC-UV quantifies purity, LC-MS is unparalleled for identifying unknown impurities[6][7]. By providing the mass-to-charge ratio (m/z) of an impurity, we can often deduce its molecular formula and propose a structure.

Causality Behind Experimental Choices:

  • Mobile Phase: Formic acid is used instead of phosphoric acid because it is volatile and compatible with mass spectrometry. Non-volatile buffers like phosphate will contaminate the MS ion source[8].

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions[6].

Detailed Experimental Protocol: LC-MS for Impurity Profiling

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution instrument like a TOF or Orbitrap).

  • Column: A C18 column, similar to the one used for HPLC-UV.

  • Mobile Phase:

    • Component A: 0.1% Formic Acid in Water.

    • Component B: 0.1% Formic Acid in Acetonitrile.

  • Elution: A gradient elution is highly recommended to ensure separation of impurities with a wide range of polarities. For example: start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Range: A broad scan range (e.g., m/z 100-1000) to capture the parent compound and potential impurities, which could include dimers or adducts.

  • Data Analysis: Examine the mass spectrum of each impurity peak detected. The accurate mass measurement from a high-resolution MS can be used to predict the elemental composition.

Section 3: Profiling Potential Impurities

The quality of a commercial sample is defined by the absence of impurities. Understanding the potential impurities is key to developing analytical methods capable of detecting them. Impurities can arise from several sources[1]:

  • Starting Materials: Unreacted 1-methyl-1H-indazole or 1,1'-carbonyldiimidazole.

  • Byproducts: Side reactions during synthesis can lead to isomers. For instance, methylation of indazole can sometimes yield both 1H and 2H-indazole isomers[9].

  • Reagents & Solvents: Residual catalysts, bases, or solvents used in the synthesis and purification steps.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture). Hydrolysis of the carbonyl linker is a potential degradation pathway.

Table 1: Potential Impurities and their Expected [M+H]⁺ Ions

Potential ImpurityStructureExpected [M+H]⁺ (Monoisotopic)Rationale
1-Methyl-1H-indazoleC₈H₈N₂133.0766Unreacted starting material
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O163.0620Unreacted coupling agent
1-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂177.0664Hydrolysis product
2-Methyl-2H-indazole isomerC₁₆H₁₃N₄O277.1144Isomeric byproduct from methylation

Section 4: A Comparative Framework for Commercial Sample Validation

When evaluating samples from different vendors, a systematic approach is essential. The following workflow provides a logical framework for comparison.

Sample_Comparison_Workflow A Receive Samples (Vendor A vs. Vendor B) B Visual Inspection (Color, Form) A->B C NMR Analysis 1. Confirm Structure 2. Check for Gross Impurities/Solvents B->C D HPLC-UV Purity Assay 1. Quantify Purity (% Area) 2. Compare Chromatographic Profiles C->D E LC-MS Impurity Profile 1. Identify Unknown Peaks 2. Compare Impurity m/z D->E F Decision Point E->F G Vendor A is Superior F->G Higher Purity Fewer Impurities H Vendor B is Superior F->H Higher Purity Fewer Impurities I Both are Unacceptable F->I Purity < Specification Or Unacceptable Impurities

Caption: Logical workflow for comparing commercial samples.

Table 2: Example Comparison Data Summary

ParameterVendor A SampleVendor B SampleAcceptance Criteria
Appearance White crystalline solidOff-white powderWhite to off-white solid
¹H NMR Conforms to structureConforms to structureConforms
Residual Solvent (NMR) 0.1% Ethyl Acetate1.5% Ethyl Acetate< 0.5%
HPLC Purity (% Area) 99.6%97.8%> 98.0%
Largest Impurity (HPLC) 0.15%0.8%< 0.2%
Total Impurities (HPLC) 0.4%2.2%< 1.0%
LC-MS Impurity ID Minor peaks match known process impuritiesMajor impurity at m/z 177.07 (likely hydrolysis)No unknown impurities > 0.1%
Conclusion PASS FAIL -

Conclusion

The validation of commercial samples of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is not a single measurement but a systematic investigation. By integrating basic physicochemical tests with the power of NMR for identity and the orthogonal, quantitative strength of HPLC-UV and LC-MS, researchers can build a comprehensive and reliable quality profile. This multi-faceted approach ensures that the starting materials for critical research and development are of the highest possible standard, safeguarding the integrity of subsequent experimental outcomes.

References

  • Counceller, C. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link][9]

  • Czylkowska, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Czylkowska, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link][10]

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  • Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2019). Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Johnson, D. R., et al. (n.d.). A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product. Biotage. Available at: [Link][7]

  • El-Kimary, E. I., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link][3]

  • Zhang, J., et al. (2014). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. Available at: [Link][8]

  • Kumar, A., & Saini, G. (2012). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. International Research Journal of Pharmacy. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

Chemical Causality and Hazard Profiling The compound 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a highly reactive acyl imidazole intermediate. In pharmaceutical and synthetic cannabinoid research, it is typical...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Causality and Hazard Profiling

The compound 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a highly reactive acyl imidazole intermediate. In pharmaceutical and synthetic cannabinoid research, it is typically generated in situ through the activation of 1-methyl-1H-indazole-3-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) [1, 2].

To handle this compound safely, researchers must understand the chemical causality of its hazards. As an electrophilic intermediate designed for rapid nucleophilic acyl substitution, it is acutely moisture-sensitive [3]. Exposure to atmospheric moisture or protic solvents triggers rapid hydrolysis, which forces the molecule to revert to its parent carboxylic acid. This uncontrolled breakdown releases two hazardous byproducts [4]:

  • Free Imidazole: A severe ocular and dermal corrosive agent that readily attacks organic tissues.

  • Carbon Dioxide (CO₂): Rapid off-gassing occurs during both its formation and its hydrolysis. If this intermediate is sealed in a closed container with trace moisture, the resulting CO₂ generation creates a severe pressure-rupture hazard.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive acyl imidazoles. The following matrix outlines the required equipment and the scientific rationale (causality) behind each selection.

Protection ZoneRequired EquipmentSpecificationCausality / Rationale
Hands Dual-layer Nitrile GlovesInner: 0.11 mmOuter: 0.19 mmAcyl imidazoles are highly reactive with primary amines, including skin proteins. Dual layers prevent penetration when the intermediate is dissolved in carrier solvents like DMF or DCM.
Eye/Face Safety Goggles + Face ShieldANSI Z87.1 certified, indirect ventingHydrolysis releases free imidazole, which causes irreversible ocular damage (H314 equivalent). The face shield protects against splash and potential glass rupture from CO₂ pressure buildup.
Body Flame-Resistant Lab Coat & ApronNomex® or equivalent + Polyethylene apronSolvents used to stabilize this intermediate (e.g., THF, MeTHF) are highly flammable. The apron prevents solvent-mediated skin absorption.
Respiratory Fume Hood or GloveboxMinimum face velocity of 100 fpm; N₂/Ar atmospherePrevents inhalation of imidazole vapor/dust and completely isolates the moisture-sensitive intermediate from atmospheric humidity.

Operational Workflow: Synthesis and Handling Protocol

Because 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is prone to degradation, it should rarely be isolated as a dry solid. The following self-validating protocol ensures safe in situ generation and immediate utilization.

Step 1: Anhydrous Preparation

  • Flame-dry all reaction flasks and stir bars under a vacuum, then backfill with ultra-pure Argon or Nitrogen.

  • Self-Validation: Monitor the inert gas bubbler. A steady, slow bubble rate confirms positive pressure, ensuring no atmospheric moisture can ingress.

Step 2: Reagent Activation

  • Suspend 1-methyl-1H-indazole-3-carboxylic acid in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Add 1.05 to 1.10 equivalents of CDI portion-wise at 0°C to 20°C.

  • Self-Validation: You will observe immediate effervescence (CO₂ gas evolution). The reaction acts as its own indicator; when the bubbling completely ceases, the conversion to the acyl imidazole intermediate is complete [2].

Step 3: Intermediate Transfer (If required)

  • If the intermediate must be moved to a different vessel, do not pour it. Use a flame-dried stainless steel cannula or a gas-tight syringe purged with Argon.

Step 4: Nucleophilic Addition

  • Introduce the target nucleophile (e.g., an amine or alcohol) dropwise. Maintain the inert sweep to vent the newly displaced imidazole byproduct safely into the fume hood exhaust.

Workflow Visualization

G Start 1-Methyl-1H-indazole- 3-carboxylic acid Reaction Anhydrous Reaction (N2/Ar Atmosphere) Start->Reaction CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Reaction Intermediate 3-(1H-imidazol-1-ylcarbonyl)- 1-methyl-1H-indazole Reaction->Intermediate Activation Byproducts CO2 Gas + Imidazole Reaction->Byproducts Off-gassing (Vent) Nucleophile Nucleophile Addition (Amine/Alcohol) Intermediate->Nucleophile Maintained under inert gas Product Final Indazole Derivative Nucleophile->Product

Workflow and safety checkpoints for handling the reactive acyl imidazole intermediate.

Emergency Response and Spill Management

  • Bench/Hood Spills: Do not use water initially, as it will trigger rapid hydrolysis and CO₂ release, potentially splattering the corrosive mixture. Cover the spill completely with dry sand or a specialized inert chemical absorbent. Sweep the absorbed mass into a designated solid waste container. Finally, wipe the contaminated surface with a dilute weak acid (e.g., 5% acetic acid) to neutralize residual imidazole, followed by a water wash.

  • Dermal Exposure: If the intermediate contacts the skin, skin moisture will immediately hydrolyze it, causing localized imidazole burns. Flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower to rapidly dilute the corrosive byproducts.

Disposal and Quenching Plan

Never dispose of unquenched reaction mixtures containing 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole directly into sealed waste carboys. The delayed hydrolysis will pressurize and detonate the container.

Quenching Protocol:

  • Transfer the reaction vessel to an ice bath (0°C) under a well-ventilated fume hood.

  • Maintain a gentle Nitrogen sweep over the open neck of the flask.

  • Slowly add a quenching agent (e.g., dilute methanol or saturated aqueous sodium bicarbonate) dropwise.

  • Self-Validation Check: Wait for all CO₂ effervescence to cease. Add a final 5 mL bolus of the quenching agent; a complete lack of bubbling confirms the total destruction of the reactive intermediate and any unreacted CDI.

  • Waste Segregation: Transfer the neutralized mixture to the appropriate waste carboy (halogenated or non-halogenated). Critical Step: Use a vented cap on the waste container for the first 24 hours to ensure zero residual pressure accumulates.

References

  • "1-Methylindazole-3-carboxylic acid SDS, 50890-83-0 Safety Data Sheets", ECHEMI.
  • "CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI)", Srini Chem.
  • "Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis", Organic Process Research & Development - ACS Publications.
  • "Chitosan Functionalization: Covalent and Non-Covalent Interactions and Their Characterization", MDPI.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole
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3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole
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